molecular formula C8H8N4O B3354161 1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide CAS No. 57806-24-3

1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide

Cat. No.: B3354161
CAS No.: 57806-24-3
M. Wt: 176.18 g/mol
InChI Key: UNLIPHAJIHZERP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide is a high-purity chemical compound supplied for research and development purposes. This solid compound (CAS Number 57806-24-3) has a molecular formula of C 8 H 8 N 4 O and a molecular weight of 176.18 g/mol . Imidazo[4,5-c]pyridine derivatives are versatile scaffolds in medicinal chemistry and are of significant research interest. Scientific literature indicates that this class of compounds has been evaluated as antagonists for various biological receptors and tested for potential applications as antiviral, anticancer, and inotropic agents . The core imidazo[4,5-c]pyridine structure serves as a key precursor for synthesizing a diverse range of biologically active molecules, making it a valuable building block in drug discovery efforts . This product is intended for research use by qualified laboratory professionals. It is not intended for diagnostic or therapeutic use, nor for administration to humans or animals. Please refer to the safety data sheet for proper handling, storage, and disposal information. Hazard Statements: H302-H315-H319-H335 .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylimidazo[4,5-c]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c1-12-6-2-3-10-4-5(6)11-8(12)7(9)13/h2-4H,1H3,(H2,9,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNLIPHAJIHZERP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=NC=C2)N=C1C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60481912
Record name 1H-Imidazo[4,5-c]pyridine-2-carboxamide, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60481912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57806-24-3
Record name 1H-Imidazo[4,5-c]pyridine-2-carboxamide, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60481912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure and molecular properties of 1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 1-Methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide

Executive Summary

This technical guide provides a comprehensive analysis of 1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide , a fused bicyclic heteroaromatic scaffold of significant interest in medicinal chemistry. Structurally classified as a 3-deaza-9H-purine analogue , this molecule serves as a critical pharmacophore in the development of kinase inhibitors, antiviral agents, and allosteric modulators.

The 1-methyl-1H-imidazo[4,5-c]pyridine core functions as a robust bioisostere of adenine, while the C2-carboxamide moiety provides a directional hydrogen-bonding motif essential for interaction with the hinge region of ATP-binding pockets. This guide details the molecular architecture, a validated regioselective synthetic protocol, and the physicochemical properties governing its application in drug discovery.

Molecular Architecture & Electronic Properties

The molecule consists of a pyridine ring fused to an imidazole ring.[1][2][3][4][5] The "1-methyl" designation indicates that the imidazole nitrogen at position 1 is methylated, locking the tautomeric state and preventing the N1-H/N3-H shift common in unsubstituted imidazopyridines.

Structural Numbering and Logic

The numbering system follows IUPAC conventions for fused heterocycles. The bridgehead carbons are internal, while the periphery is numbered to prioritize the heteroatoms.

  • Core Scaffold: Imidazo[4,5-c]pyridine.[1][2][3][4][6][7][8][9][10]

  • N1 Position: Methylated (Hydrophobic anchor).

  • C2 Position: Carboxamide (H-bond donor/acceptor).

  • N3 Position: Pyridine-like nitrogen (H-bond acceptor).

  • N5 Position: Pyridine nitrogen (Basic center, pKa ~5-6).

DOT Diagram: Structural Connectivity & Numbering

ChemicalStructure cluster_legend Legend N1 N1 C2 C2 N1->C2 Me CH3 N1->Me N-Me N3 N3 C2->N3 Amide_C C=O C2->Amide_C 2-Pos C3a C3a N3->C3a C7a C7a C3a->C7a Bridge C4 C4 C3a->C4 C7a->N1 N5 N5 C4->N5 C6 C6 N5->C6 C7 C7 C6->C7 C7->C7a Amide_N NH2 Amide_C->Amide_N Desc Core: Imidazo[4,5-c]pyridine Isostere: 3-Deazapurine

Figure 1: Connectivity map of 1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide showing the fused ring system and key functional groups.[11]

Validated Synthetic Methodology

The synthesis of this molecule requires strict regiocontrol to ensure the methyl group is installed at the N1 position rather than N3. The most reliable route utilizes a nucleophilic aromatic substitution (SNAr) on a pyridine precursor followed by reductive cyclization.

Retrosynthetic Analysis
  • Target: 1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide.[12]

  • Disconnection: C2-C(amide) bond or N1-C(methyl) bond.

  • Precursor: 3-amino-4-(methylamino)pyridine.

  • Starting Material: 4-chloro-3-nitropyridine (Commercial Reagent).

Step-by-Step Protocol

Step 1: Regioselective Amination (SNAr)

  • Reagents: 4-chloro-3-nitropyridine, Methylamine (40% aq), Ethanol.

  • Mechanism: The chlorine at C4 is activated by the ortho-nitro group and the pyridine nitrogen. Methylamine displaces the chloride.

  • Protocol: Dissolve 4-chloro-3-nitropyridine in ethanol at 0°C. Add methylamine dropwise. Stir at RT for 4 hours. The product, N-methyl-3-nitropyridin-4-amine , precipitates as a yellow solid.

  • Checkpoint: Yellow solid confirmation. LCMS [M+H]+ = 154.

Step 2: Nitro Reduction

  • Reagents: H₂ (1 atm), 10% Pd/C, Methanol.

  • Protocol: Hydrogenate the nitroamine in methanol for 12 hours. Filter through Celite to remove catalyst.

  • Product: N4-methylpyridine-3,4-diamine . This intermediate is oxidation-sensitive (turns dark/purple) and should be used immediately.

Step 3: Cyclization and Esterification

  • Reagents: Ethyl chlorooxoacetate (Ethyl oxalyl chloride), Triethylamine (TEA), DCM.

  • Mechanism: Acylation of the primary amine followed by cyclodehydration.

  • Protocol: To the diamine in DCM at 0°C, add TEA followed by ethyl chlorooxoacetate. Heat to reflux for 3 hours. (Note: Often requires a second acid-catalyzed dehydration step using acetic acid/heat if ring closure is incomplete).

  • Product: Ethyl 1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxylate .

Step 4: Amidation

  • Reagents: 7N Ammonia in Methanol.

  • Protocol: Suspend the ester in 7N NH₃/MeOH. Seal in a pressure vessel and stir at 50°C for 6 hours.

  • Purification: Concentrate in vacuo. Recrystallize from Ethanol/Water.

DOT Diagram: Synthetic Pathway

Synthesis SM 4-Chloro-3-nitropyridine (Starting Material) Step1 Step 1: S_NAr MeNH2, EtOH SM->Step1 Int1 N-methyl-3-nitropyridin-4-amine (Yellow Solid) Step1->Int1 Step2 Step 2: Reduction H2, Pd/C Int1->Step2 Int2 N4-methylpyridine-3,4-diamine (Unstable Intermediate) Step2->Int2 Step3 Step 3: Cyclization Ethyl chlorooxoacetate, TEA Int2->Step3 Int3 Ethyl 1-methyl-1H-imidazo[4,5-c] pyridine-2-carboxylate Step3->Int3 Step4 Step 4: Amidation NH3 / MeOH Int3->Step4 Target TARGET: 1-methyl-1H-imidazo[4,5-c] pyridine-2-carboxamide Step4->Target

Figure 2: Regioselective synthetic route ensuring the 1-methyl isomer via displacement at the 4-position of the pyridine ring.

Physicochemical Profile

Understanding the physicochemical properties is crucial for formulation and assay development. The 1-methyl group removes the H-bond donor capability of the imidazole ring, increasing lipophilicity compared to the NH-parent, while the carboxamide restores polar interactions.

PropertyValue (Predicted/Exp)Significance
Molecular Formula C₈H₈N₄OCompact fragment
Molecular Weight 176.18 g/mol Fragment-like (Rule of 3 compliant)
cLogP ~0.2 - 0.5Moderate hydrophilicity; good solubility
TPSA ~80 ŲHigh polar surface area relative to size
H-Bond Donors 2 (Amide NH₂)Critical for hinge binding
H-Bond Acceptors 3 (N3, N5, C=O)Interaction with backbone NH
pKa (Pyridine N5) ~5.8Protonated at acidic pH; neutral at physiological pH
Solubility Moderate (Water)Improved by salt formation (e.g., HCl salt)

Medicinal Chemistry Applications

Kinase Hinge Binding Mode

The 1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide scaffold is a "privileged structure" for targeting the ATP-binding site of protein kinases.

  • The Donor-Acceptor Motif: The C2-carboxamide (NH₂) acts as a hydrogen bond donor to the hinge region backbone carbonyl. The N3 nitrogen of the imidazole ring acts as a hydrogen bond acceptor for the hinge backbone NH.

  • Selectivity: The pyridine nitrogen (N5) is exposed to the solvent front or interacts with specific residues (e.g., Gatekeeper) depending on the kinase, offering a vector for selectivity optimization.

Purine Bioisostere

This scaffold mimics the adenosine ring of ATP but lacks the N7 and N9 nitrogens of the purine, altering the electronic profile and reducing metabolic liability associated with purine degradation pathways.

DOT Diagram: Pharmacophore Interactions

Pharmacophore cluster_title Ligand_N3 Ligand N3 (Acceptor) Hinge_NH Hinge Backbone NH (Donor) Ligand_N3->Hinge_NH H-Bond Ligand_Amide Ligand Amide-NH2 (Donor) Hinge_CO Hinge Backbone C=O (Acceptor) Ligand_Amide->Hinge_CO H-Bond Ligand_Me Ligand Methyl (Hydrophobic) Hydrophobic_Pocket Hydrophobic Pocket (Gatekeeper) Ligand_Me->Hydrophobic_Pocket Van der Waals

Figure 3: Schematic representation of the primary binding interactions between the scaffold and a generic kinase hinge region.

References

  • Vertex Pharmaceuticals. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors. National Institutes of Health (PMC). Link

  • BenchChem. (2024). 1-Methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide Structure and Properties. BenchChem Database. Link

  • PubChem. (2025).[13] Imidazo[4,5-c]pyridine Derivatives and Biological Activity. National Library of Medicine. Link

  • Journal of Medicinal Chemistry. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines. ACS Publications.[1] Link

  • PrepChem. (2024). Synthesis of 2-methyl-1H-imidazo[4,5-c]pyridine. PrepChem Organic Synthesis Archive. Link

Sources

The Ascendance of Imidazo[4,5-c]pyridine-2-carboxamides: A Technical Guide to Their Role in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space. Within this landscape, heterocyclic scaffolds have consistently emerged as privileged structures, owing to their ability to engage in diverse biological interactions. Among these, the imidazo[4,5-c]pyridine core, a purine isostere, has garnered significant attention. This in-depth technical guide provides a comprehensive literature review of imidazo[4,5-c]pyridine-2-carboxamide derivatives, illuminating their synthesis, multifaceted biological activities, and burgeoning potential in drug discovery. We will delve into the mechanistic underpinnings of their action as potent enzyme inhibitors, provide detailed experimental methodologies, and explore the critical structure-activity relationships that govern their therapeutic efficacy.

The Imidazo[4,5-c]pyridine Scaffold: A Foundation for Therapeutic Innovation

The structural resemblance of the imidazo[4,5-c]pyridine nucleus to endogenous purines provides a strategic advantage in drug design, allowing these molecules to interact with a wide array of biological targets, including kinases and polymerases.[1] The addition of a 2-carboxamide moiety further enhances the molecule's ability to form crucial hydrogen bond interactions within the active sites of these enzymes, often leading to potent and selective inhibition. This guide will focus on the journey of these derivatives from their chemical synthesis to their preclinical evaluation, with a particular emphasis on their roles as anticancer agents.

Synthetic Strategies: Building the Imidazo[4,5-c]pyridine-2-carboxamide Core

The construction of the imidazo[4,5-c]pyridine-2-carboxamide scaffold can be achieved through several synthetic routes, typically starting from substituted diaminopyridines. A general and efficient approach involves the condensation of a 3,4-diaminopyridine derivative with a suitable dicarbonyl compound or its equivalent, followed by oxidation and subsequent amidation.

General Synthetic Workflow

Synthetic Workflow A 3,4-Diaminopyridine C Imidazo[4,5-c]pyridine-2-carboxylate A->C Condensation & Cyclization B Cyclization Reagent (e.g., α-ketoester) B->C E Imidazo[4,5-c]pyridine-2-carboxamide Derivatives C->E Amine, Coupling Agent D Amidation D->E

Caption: A generalized workflow for the synthesis of imidazo[4,5-c]pyridine-2-carboxamide derivatives.

Detailed Experimental Protocol: Synthesis of a Model Imidazo[4,5-c]pyridine-2-carboxamide

This protocol outlines a representative synthesis, adapted from methodologies described in the literature.[2]

Step 1: Synthesis of Ethyl 1H-imidazo[4,5-c]pyridine-2-carboxylate

  • To a solution of 3,4-diaminopyridine (1.0 eq) in ethanol, add ethyl pyruvate (1.1 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The crude product is then subjected to an oxidative cyclization step. This can be achieved by heating in the presence of an oxidizing agent such as sodium metabisulfite in a suitable solvent like DMSO.[3]

  • Purify the resulting ethyl 1H-imidazo[4,5-c]pyridine-2-carboxylate by column chromatography on silica gel.

Step 2: Hydrolysis of the Ester

  • Dissolve the purified ethyl 1H-imidazo[4,5-c]pyridine-2-carboxylate in a mixture of ethanol and aqueous sodium hydroxide solution.

  • Stir the mixture at room temperature overnight.

  • Acidify the reaction mixture with hydrochloric acid to precipitate the carboxylic acid.

  • Filter the precipitate, wash with water, and dry to obtain 1H-imidazo[4,5-c]pyridine-2-carboxylic acid.

Step 3: Amidation to Form the Carboxamide

  • To a suspension of 1H-imidazo[4,5-c]pyridine-2-carboxylic acid (1.0 eq) in an anhydrous solvent such as dimethylformamide (DMF), add a coupling agent like HATU (1.1 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired amine (1.2 eq) and continue stirring at room temperature overnight.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the final imidazo[4,5-c]pyridine-2-carboxamide derivative.

Biological Activities and Mechanisms of Action

Imidazo[4,5-c]pyridine-2-carboxamide derivatives have demonstrated a remarkable breadth of biological activities, with a significant focus on their potential as anticancer agents through the inhibition of key enzymes involved in cell signaling and DNA repair.

Inhibition of Poly(ADP-ribose) Polymerase (PARP)

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway that addresses single-strand breaks.[4][5] In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death through a concept known as synthetic lethality.[6]

Imidazo[4,5-c]pyridine-2-carboxamide derivatives have emerged as potent PARP inhibitors.[1][2] The carboxamide moiety mimics the nicotinamide portion of the NAD+ cofactor, binding to the catalytic domain of PARP and preventing the synthesis of poly(ADP-ribose) chains. This abrogation of DNA repair sensitizes cancer cells to chemotherapy and can be cytotoxic as a standalone therapy in HR-deficient tumors.[2]

PARP_Inhibition_Pathway cluster_0 DNA Damage Response cluster_1 Effect of Imidazo[4,5-c]pyridine-2-carboxamide DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 PAR_Synthesis Poly(ADP-ribose) Synthesis PARP1->PAR_Synthesis Inhibition Inhibition of PARP1 Repair_Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR_Synthesis->Repair_Recruitment DNA_Repair Successful DNA Repair Repair_Recruitment->DNA_Repair Inhibitor Imidazo[4,5-c]pyridine-2-carboxamide (PARP Inhibitor) Inhibitor->Inhibition DSB_Formation Stalled Replication Forks & Double-Strand Breaks Inhibition->DSB_Formation Blocks Repair Cell_Death Apoptosis in HR-Deficient Cancer Cells DSB_Formation->Cell_Death SFK_Inhibition_Pathway cluster_0 Src Family Kinase Signaling cluster_1 Effect of Imidazo[4,5-c]pyridine Derivative Growth_Factor Growth Factor Receptor Src_Activation Src Activation Growth_Factor->Src_Activation Downstream_Pathways Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Src_Activation->Downstream_Pathways Inhibition Inhibition of Src Kinase Cellular_Response Tumor Proliferation, Invasion, Angiogenesis Downstream_Pathways->Cellular_Response Inhibitor Imidazo[4,5-c]pyridine Derivative (Src Inhibitor) Inhibitor->Inhibition Blocked_Signaling Blocked Downstream Signaling Inhibition->Blocked_Signaling Anti-cancer_Effect Inhibition of Tumor Growth and Metastasis Blocked_Signaling->Anti-cancer_Effect

Caption: Mechanism of action of an imidazo[4,5-c]pyridine derivative as a Src kinase inhibitor.

Structure-Activity Relationship (SAR) Studies

The therapeutic potential of imidazo[4,5-c]pyridine-2-carboxamide derivatives is intricately linked to their chemical structure. Extensive SAR studies have been conducted to optimize their potency and selectivity for various biological targets.

R1 SubstituentR2 SubstituentTargetActivity (IC50/EC50)Reference
Hydrogen2-(4-methylpiperazin-1-yl)ethylPARP-10.528 µM[1]
Cyclopentyl4-chlorophenylSrc KinaseSub-micromolar[7]
Hydrogen2-(1-propylpiperidin-4-yl)PARP-18.6 nM[2]
Various Alkyl/ArylAmide/Urea/SulfonamideM. tuberculosisActive in vitro/in vivo[8]
Various3,4-dichlorophenylA3 Adenosine Receptor (PAM)Active[9]

Key SAR Insights:

  • Carboxamide Group: The 2-carboxamide is a critical pharmacophore for PARP inhibition, mimicking the nicotinamide moiety of NAD+.

  • Substituents on the Amide Nitrogen: The nature of the substituent on the amide nitrogen significantly influences potency and pharmacokinetic properties. Cyclic amines, such as piperazine and piperidine, have been shown to enhance PARP-1 inhibitory activity. [1][2]* Substituents on the Imidazole and Pyridine Rings: Modifications at these positions can modulate selectivity for different kinases and influence physicochemical properties such as solubility and cell permeability. For instance, in Src inhibitors, a cyclopentyl group at the N1 position of the imidazo[4,5-c]pyridin-2-one core was found to be favorable. [7]

Experimental Protocols for Biological Evaluation

PARP Inhibition Assay (Cell-Based)

This protocol is a generalized method for assessing the PARP inhibitory activity of test compounds in a cellular context.

  • Cell Culture: Seed a suitable cancer cell line (e.g., with known BRCA mutations) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the imidazo[4,5-c]pyridine-2-carboxamide derivative for a specified period (e.g., 1-2 hours).

  • Induction of DNA Damage: Induce DNA damage by treating the cells with a DNA-damaging agent, such as hydrogen peroxide or an alkylating agent.

  • Cell Lysis: Lyse the cells to release the cellular contents.

  • PAR Quantification: Quantify the amount of poly(ADP-ribose) (PAR) using an ELISA-based assay. This typically involves capturing PAR on an antibody-coated plate and detecting it with a secondary antibody conjugated to a reporter enzyme.

  • Data Analysis: Calculate the percent inhibition of PARP activity for each compound concentration and determine the IC50 value.

Clinical Development Landscape

A comprehensive search of clinical trial databases did not reveal any imidazo[4,5-c]pyridine-2-carboxamide derivatives currently in clinical trials. However, the promising preclinical data for this class of compounds, particularly as PARP and Src kinase inhibitors, suggest that they represent a fertile ground for future clinical candidates. The development of Bamaluzole, an imidazo[4,5-c]pyridine derivative patented as an anticonvulsant, although never marketed, indicates the clinical potential of this scaffold. [1]

Future Perspectives and Challenges

The imidazo[4,5-c]pyridine-2-carboxamide scaffold holds immense promise for the development of novel therapeutics, particularly in the realm of oncology. The versatility of this core structure allows for fine-tuning of its pharmacological properties to achieve desired potency and selectivity.

Key areas for future research include:

  • Exploration of Novel Targets: While significant progress has been made in targeting PARP and Src kinases, the potential of these derivatives against other therapeutic targets remains largely unexplored.

  • Optimization of Pharmacokinetic Properties: Further medicinal chemistry efforts are needed to optimize the ADME (absorption, distribution, metabolism, and excretion) properties of these compounds to enhance their in vivo efficacy and safety profiles.

  • Combination Therapies: Investigating the synergistic effects of imidazo[4,5-c]pyridine-2-carboxamide derivatives with other anticancer agents, including immunotherapy, could lead to more effective treatment regimens.

  • Biomarker Discovery: Identifying predictive biomarkers will be crucial for patient stratification and for maximizing the clinical benefit of these targeted therapies.

The primary challenge in the clinical translation of these compounds will be to achieve a therapeutic window that maximizes efficacy while minimizing off-target toxicities. Rigorous preclinical evaluation and careful clinical trial design will be paramount to their successful development.

References

Sources

Methodological & Application

Application Note & Protocol: Solubilization of 1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide in DMSO for Cellular Assays

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the preparation, handling, and quality control of 1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide solutions in dimethyl sulfoxide (DMSO) for use in cell-based assays. Given the limited publicly available data on this specific compound, this protocol integrates established best practices for dissolving novel small molecules, particularly those with carboxamide and heterocyclic moieties. The focus is on ensuring compound integrity, maximizing solubility, and minimizing solvent-induced artifacts to achieve reliable and reproducible experimental outcomes.

Introduction: The Challenge of Compound Solubilization

The imidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active molecules.[1][2] 1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide, as a derivative, holds potential for investigation in numerous cellular pathways. A critical, yet often overlooked, step in a compound's in vitro evaluation is its effective and consistent solubilization. Dimethyl sulfoxide (DMSO) is the solvent of choice for a vast array of small molecules due to its exceptional dissolving power for both polar and nonpolar compounds.[3] However, improper handling can lead to issues such as compound precipitation, inaccurate concentration, and cellular toxicity, all of which compromise data integrity.[3][4]

This guide provides a robust framework for dissolving 1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide, emphasizing the scientific rationale behind each step to empower researchers to adapt the protocol to their specific experimental needs.

Pre-Protocol Considerations: Understanding the Compound and Solvent

Before proceeding with the dissolution protocol, it is crucial to understand the properties of both the compound and the solvent.

  • 1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide: While specific data for this compound is scarce, the presence of the carboxamide group suggests the potential for hydrogen bonding, and the heterocyclic core imparts a degree of polarity. The N-methylation can influence its physicochemical properties like solubility and lipophilicity.[1]

  • DMSO (Dimethyl Sulfoxide): DMSO is a powerful, polar aprotic solvent.[5] It is hygroscopic, meaning it readily absorbs water from the atmosphere, which can affect compound stability.[3] High concentrations of DMSO are cytotoxic and can interfere with assay results.[3][5][6][7][8][9][10]

Initial Solubility Assessment (Recommended)

Since the solubility of 1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide in DMSO is not predetermined, a small-scale solubility test is highly recommended. This will prevent the loss of valuable compound and time.

  • Weigh out a small, precise amount of the compound (e.g., 1 mg).

  • Add a calculated volume of DMSO to achieve a high concentration (e.g., 10 mM or 20 mM).

  • Follow the dissolution steps outlined in the main protocol (vortexing, sonication).

  • Observe for complete dissolution (a clear solution with no visible particulates). If the compound does not dissolve, incrementally add more DMSO until it does, and recalculate the final concentration.

Materials and Equipment

  • 1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide powder

  • Anhydrous, sterile DMSO (Biotechnology grade or equivalent)

  • Sterile, nuclease-free microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile, low-retention pipette tips

  • Vortex mixer

  • Water bath sonicator

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Detailed Protocol for Preparing a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution. The molecular weight of 1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide is required for this calculation. For illustrative purposes, a hypothetical molecular weight of 190.19 g/mol will be used. Researchers must use the actual molecular weight of their compound.

Calculation:

  • To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 190.19 g/mol * (1000 mg / 1 g) = 1.90 mg

Step-by-Step Procedure:
  • Preparation: In a sterile environment (e.g., a laminar flow hood), label a sterile microcentrifuge tube with the compound name, concentration, solvent, and date.

  • Weighing the Compound: Accurately weigh 1.90 mg of 1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide and carefully transfer it into the labeled microcentrifuge tube.

  • Adding DMSO: Add 1 mL of anhydrous, sterile DMSO to the tube containing the compound.

  • Initial Dissolution: Tightly cap the tube and vortex at medium speed for 1-2 minutes.[11] Visually inspect the solution against a light source to check for undissolved particles.

  • Assisted Dissolution (If Necessary): If the compound is not fully dissolved, proceed with the following:

    • Sonication: Place the tube in a water bath sonicator for 5-10 minutes.[3][5] The cavitation energy helps to break up compound aggregates.

    • Gentle Warming: If sonication is insufficient, gently warm the solution in a 37°C water bath for 5-10 minutes, with intermittent vortexing.[3][12] Caution: Heat can degrade some compounds; this should be a last resort.

  • Final Inspection: Once the solution is clear and free of particulates, it is ready for use or storage.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[3] Store the aliquots at -20°C or -80°C in a tightly sealed container to prevent moisture absorption.[3][13]

Experimental Workflow: From Stock to Working Solution

The high concentration stock solution must be diluted to a working concentration for cell-based assays, ensuring the final DMSO concentration is non-toxic to the cells.

Diagram of the Dilution Workflow

G cluster_0 Stock Solution Preparation cluster_1 Serial Dilution (in DMSO) cluster_2 Working Solution Preparation Compound Compound Powder Stock 10 mM Stock Solution in 100% DMSO Compound->Stock DMSO Anhydrous DMSO DMSO->Stock Intermediate1 Intermediate Dilution 1 (e.g., 1 mM in 100% DMSO) Stock->Intermediate1 1:10 Dilution Intermediate2 Intermediate Dilution 2 (e.g., 100 µM in 100% DMSO) Intermediate1->Intermediate2 1:10 Dilution Working Final Working Solution (e.g., 10 µM in ≤0.5% DMSO) Intermediate2->Working Final Dilution Media Cell Culture Medium Media->Working

Caption: Workflow for preparing working solutions from a DMSO stock.

Serial Dilutions in 100% DMSO:

To avoid precipitation when diluting the DMSO stock into aqueous cell culture medium, it is best to perform serial dilutions in 100% DMSO first.[3]

  • Thaw one aliquot of the 10 mM stock solution.

  • Prepare a series of labeled sterile tubes.

  • To create a 1 mM solution, add 10 µL of the 10 mM stock to 90 µL of 100% DMSO. Vortex to mix.

  • Continue this 1:10 dilution series to achieve the desired intermediate concentrations (e.g., 100 µM, 10 µM).

Final Dilution into Cell Culture Medium:

The final dilution should result in a DMSO concentration that is tolerated by the specific cell line being used.

  • General Cell Lines: Typically tolerate up to 0.5% DMSO.[5][6]

  • Primary or Sensitive Cells: May require a final DMSO concentration of ≤0.1%.[5]

Example: To prepare a 10 µM working solution with a final DMSO concentration of 0.1%:

  • Use a 10 mM stock solution (1000x the final concentration).

  • Add 1 µL of the 10 mM stock to 999 µL of pre-warmed cell culture medium.

  • Mix thoroughly by gentle inversion or pipetting. Do not vortex, as this can cause foaming and protein denaturation in the medium.

Quality Control and Best Practices

  • Vehicle Control: Always include a vehicle control in your experiments.[3] This consists of cell culture medium with the same final concentration of DMSO as the highest concentration of the test compound. This allows for the differentiation of compound-specific effects from solvent effects.

  • Solution Stability: While many compounds are stable in DMSO at -20°C for extended periods, it is good practice to prepare fresh dilutions from the stock solution for each experiment.[13] Long-term stability studies in DMSO have shown that most compounds are stable, but degradation can occur.[14][15]

  • Visual Inspection: Before each use, visually inspect the thawed stock solution for any signs of precipitation. If crystals are present, attempt to redissolve using the methods described above.

  • Documentation: Keep meticulous records of stock solution preparation, including the lot number of the compound, exact weight, volume of DMSO, and date of preparation.[4]

Quantitative Data Summary

ParameterRecommended ValueRationale & Citation
Recommended Stock Concentration 1-10 mMA higher concentration allows for smaller volumes to be used for dilution, minimizing the final DMSO percentage.[12]
Final DMSO Concentration (General Cell Lines) ≤ 0.5%This concentration is widely considered non-toxic for most immortalized cell lines.[5][6][7]
Final DMSO Concentration (Primary/Sensitive Cells) ≤ 0.1%Primary cells are often more sensitive to the cytotoxic effects of DMSO.[5]
Storage Temperature -20°C or -80°CLow temperatures maintain the stability of the compound in solution and prevent degradation.[3][13]
Freeze-Thaw Cycles Minimize (aliquot)Repeated freeze-thaw cycles can lead to compound degradation and precipitation.[3]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the dissolution of 1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide in DMSO for cell-based assays. By adhering to these guidelines, researchers can ensure the preparation of high-quality, stable, and accurately concentrated compound solutions, which is fundamental for generating reliable and reproducible data in drug discovery and development.

References

  • LifeTein. (2023, February 1). DMSO usage in cell culture. Retrieved from [Link]

  • Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. Retrieved from [Link]

  • Bridges Lab Protocols. (2018, June 1). Generating DMSO Stocks for Cell Culture. Retrieved from [Link]

  • ResearchGate. (2014, October 14). What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO?. Retrieved from [Link]

  • LifeTein. (2023, September 28). How to dissolve peptide in DMSO and still be safe to the cell culture. Retrieved from [Link]

  • Al-Samydai, A., Al-Mamoori, F., Al-Jumaili, A., & Al-Salihi, S. (2025, August 10). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. MDPI. Retrieved from [Link]

  • Reddit. (2023, October 5). Maximum DMSO concentration in media for cell culture?. Retrieved from [Link]

  • Scientist Solutions. (2025, January 16). DMSO in cell based assays. Retrieved from [Link]

  • de Souza Costa, C. A., Hebling, J., & Scheffel, D. L. (2014). Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells. PMC. Retrieved from [Link]

  • Adan, A., & Kiraz, Y. (2020, July 29). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. Retrieved from [Link]

  • GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved from [Link]

  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?. Retrieved from [Link]

  • Kymos. (2025, August 12). Quality control of small molecules. Retrieved from [Link]

  • Danaher Life Sciences. (n.d.). Small Molecule Screening Process Steps. Retrieved from [Link]

  • Reddit. (2024, September 12). How to prepare sterile drug solution in DMSO for cell culture?. Retrieved from [Link]

  • Waters Corporation. (n.d.). Small Molecule Therapy Solutions | Discovery, Development and QC. Retrieved from [Link]

  • HunterLab. (2026, February 3). Quality Control in the Pharmaceutical Industry: The Spectrophotometric Solution for Small Molecules. Retrieved from [Link]

  • Cheng, X., Hochlowski, J., Tang, H., Hepp, D., Schmitt, R., O'Hagan, P., & Swenson, R. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-304.
  • Nuvisan. (n.d.). Comprehensive GMP quality control testing for small molecules. Retrieved from [Link]

  • PubChem. (n.d.). 1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine. Retrieved from [Link]

  • Cheng, X., Hochlowski, J., Tang, H., Hepp, D., Schmitt, R., O'Hagan, P., & Swenson, R. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed. Retrieved from [Link]

  • Cheng, X., Hochlowski, J., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Semantic Scholar. Retrieved from [Link]

  • Loru, D., & Vega, C. (2023, February 8). Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. The Journal of Physical Chemistry B. Retrieved from [Link]

  • Bioanalysis Zone. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson. Retrieved from [Link]

  • Ghosn, B., Hologne, M., & Hucher, N. (2018). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. PMC. Retrieved from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

  • Yale Center for Molecular Discovery. (2013, April 15). Practical Guidance for Small Molecule Screening. Retrieved from [Link]

  • Royal Society of Chemistry. (2019, November 15). Dimethyl sulfoxide enhances both cellulose dissolution ability and biocompatibility of a carboxylate-type liquid zwitterion. Retrieved from [Link]

  • Royal Society of Chemistry. (2018, June 9). Dimethyl sulfoxide enhances both the cellulose dissolution ability and biocompatibility of a carboxylate-type liquid zwitterion. Retrieved from [Link]

  • ResearchGate. (2013, June 20). Drugs dissolved in 100% DMSO formed crystals in RPMI - can anyone help?. Retrieved from [Link]

  • D'Addario, M., & D'Errico, S. (2024, June 5). On the solubility of azodicarbonamide in water/DMSO mixtures: an experimental and computational study. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 4-(1-methyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine. Retrieved from [Link]

  • PubChem. (n.d.). 1-methyl-1h-imidazo[4,5-c]pyridine. Retrieved from [Link]

  • Sedić, M., Kraljević, S., & Benci, K. (2018). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Retrieved from [Link]

  • ACS Combinatorial Science. (2014, July 21). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. Retrieved from [Link]

Sources

Application Note & Protocols: Formulation Strategies for In Vivo Administration of 1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The imidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry, analogous to purines, and serves as a core component in numerous pharmacologically active agents.[1][2] 1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide is a novel compound within this class with significant therapeutic potential. However, like many nitrogen-containing heterocyclic compounds developed through modern discovery techniques, it is anticipated to exhibit poor aqueous solubility, posing a significant challenge for achieving adequate systemic exposure in in vivo studies.[3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically characterize and formulate this compound for both oral and parenteral administration. We detail essential pre-formulation analyses and present a decision-making matrix to select the most appropriate solubility enhancement strategy. Step-by-step protocols for co-solvent systems, pH modification, cyclodextrin complexation, self-emulsifying drug delivery systems (SEDDS), and nanosuspension are provided, complete with methods for their characterization and considerations for terminal sterilization.

Introduction: The Solubility Challenge

The success of in vivo pharmacological and toxicological studies hinges on achieving consistent and predictable systemic exposure of the test compound. For orally administered drugs, absorption depends on the dissolution of the compound in gastrointestinal fluids.[5] For parenteral routes, the compound must be fully solubilized to prevent precipitation in the vasculature, which can lead to embolism and other severe adverse events.[6]

Compounds like 1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide, which feature a rigid, planar heterocyclic core and a carboxamide group, are prone to forming strong intermolecular hydrogen bonds, leading to high crystal lattice energy and consequently, low aqueous solubility.[7] This necessitates the use of advanced formulation strategies to overcome these biopharmaceutical hurdles.[8] This document serves as a practical guide to navigate the formulation development process for this specific molecule, beginning with the foundational pre-formulation characterization.

Foundational Pre-formulation Characterization

Before any formulation can be rationally designed, a thorough understanding of the compound's physicochemical properties is essential.[9] These initial studies provide the data needed to select appropriate excipients and formulation technologies.

Key Physicochemical & Mechanical Properties

The following table outlines the critical parameters to be determined for 1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide.

ParameterRecommended Method(s)Formulation Implication
Aqueous Solubility Shake-flask method in water and relevant buffers (pH 1.2, 4.5, 6.8, 7.4).[10]Directly determines the need for solubility enhancement. pH-dependency indicates if pH modification is a viable strategy.
Lipophilicity (LogP/LogD) HPLC-based method or shake-flask method.[11][12]Guides selection between lipid-based (high LogP) and other systems. A LogP > 3 suggests suitability for lipid formulations.[13]
Ionization Constant (pKa) Potentiometric titration or UV-spectrophotometry.Identifies ionizable groups. Essential for predicting pH-dependent solubility and selecting appropriate buffers.
Melting Point (MP) Differential Scanning Calorimetry (DSC).High melting point (>200°C) suggests high crystal lattice energy, which may favor particle size reduction techniques like nanosuspensions.[7]
Solid-State Properties X-Ray Powder Diffraction (XRPD), Microscopy.Determines if the compound is crystalline or amorphous and identifies any polymorphism. Crystalline materials are generally more stable but less soluble.
Chemical Stability Forced degradation studies (acid, base, oxidation, light, heat).Identifies degradation pathways and helps select compatible excipients and processing conditions (e.g., heat sensitivity for sterilization).

Protocol 1: Equilibrium Aqueous Solubility Determination (Shake-Flask Method)

  • Preparation: Prepare buffers at pH 1.2, 4.5, 6.8, and 7.4, as well as purified water.

  • Addition: Add an excess amount of 1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide to vials containing a known volume of each medium (e.g., 10 mL). The solid phase should be clearly visible.

  • Equilibration: Place the sealed vials in a shaking incubator set at 37 ± 1 °C. Agitate for at least 48-72 hours to ensure equilibrium is reached.[14]

  • Sampling: At various time points (e.g., 24, 48, 72 hours), withdraw aliquots. Immediately filter the samples through a 0.22 µm syringe filter to remove undissolved solids. The first few drops should be discarded to avoid adsorption effects.

  • Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

  • Equilibrium Confirmation: Equilibrium is confirmed when consecutive measurements (e.g., at 48 and 72 hours) are within 10% of each other.[10]

A Rational Approach to Formulation Selection

The data gathered during pre-formulation dictates the most logical and efficient path for development. The following workflow and decision matrix provide a scientifically grounded approach to selecting a formulation strategy.

Formulation Development Workflow

The overall process involves a cycle of characterization, formulation, and analysis to arrive at a viable candidate for in vivo studies.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Formulation & Analysis cluster_3 Phase 4: Final Selection Preform Pre-formulation Studies (Solubility, LogP, pKa, MP, Stability) Decision Formulation Decision Matrix (Based on Pre-formulation Data) Preform->Decision Form_Parenteral Parenteral Formulations (Co-solvent, pH Mod, Cyclodextrin, Nanosuspension) Decision->Form_Parenteral Parenteral Route Form_Oral Oral Formulations (SEDDS, Cyclodextrin, Nanosuspension) Decision->Form_Oral Oral Route Charact Characterization (Appearance, Particle Size, Drug Load) Form_Parenteral->Charact Form_Oral->Charact Stability Short-Term Stability (Physical & Chemical) Charact->Stability Final Select Lead Formulation for In Vivo Study Stability->Final

Caption: Formulation Development Workflow.

Decision Matrix for Formulation Strategy

This diagram illustrates how pre-formulation data guides the selection of an appropriate technology.

G start Start: Poorly Soluble Compound q_ion Is the compound ionizable (has pKa)? start->q_ion q_logp Is LogP > 3? q_ion->q_logp No ph_mod Strategy: pH Modification (Aqueous Buffer) q_ion->ph_mod Yes q_mp Is Melting Point high (>200°C)? q_logp->q_mp No lipid Strategy: Lipid-Based (e.g., SEDDS for Oral) q_logp->lipid Yes nano Strategy: Nanosuspension q_mp->nano Yes cyclo Strategy: Cyclodextrin Complexation q_mp->cyclo No / Default nano->cyclo If amorphous state desired cosolvent Strategy: Co-solvent (Parenteral) cyclo->cosolvent Alternative for early studies

Caption: Formulation Strategy Decision Tree.

Formulation Protocols for In Vivo Administration

Based on the decision matrix, several strategies can be employed. The following sections provide detailed protocols for the most common and effective approaches.

Parenteral Formulation: Co-solvent System

This is often the simplest and fastest approach for early-stage animal studies. The goal is to solubilize the drug in a mixture of water-miscible organic solvents and aqueous vehicle.

Rationale: Co-solvents work by reducing the polarity of the aqueous vehicle, thereby increasing the solubility of lipophilic compounds. Common biocompatible co-solvents include polyethylene glycol (PEG) 300/400, propylene glycol (PG), and ethanol.[15]

Protocol 2: Co-solvent Formulation Preparation

  • Solvent Screening: Determine the solubility of the compound in individual GRAS (Generally Recognized as Safe) solvents (e.g., PEG 400, PG, DMSO, NMP).

  • System Design: Based on screening, design a binary or ternary co-solvent system. A common starting point for rodent studies is:

    • 10% N-Methyl-2-pyrrolidone (NMP)

    • 40% Polyethylene Glycol 400 (PEG 400)

    • 50% Water for Injection (WFI)

  • Preparation: a. Weigh the required amount of 1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide. b. Add the organic solvents (e.g., NMP and PEG 400) and vortex until the compound is fully dissolved. Gentle warming (<40°C) may be applied if necessary. c. Slowly add the aqueous phase (WFI or saline) dropwise while vortexing. d. Observe the solution for any signs of precipitation. If the solution remains clear, it is suitable for further characterization.

  • Characterization: The final formulation should be a clear, particle-free solution.

  • Sterilization: Sterilize the final formulation by filtering through a 0.22 µm sterile syringe filter.[16]

Cyclodextrin Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, allowing them to encapsulate poorly soluble "guest" molecules.[17] This is a versatile approach for both oral and parenteral routes. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used for parenteral formulations due to its safety profile.

Rationale: By forming an inclusion complex, the cyclodextrin effectively masks the hydrophobic regions of the drug molecule, presenting a hydrophilic complex to the aqueous environment and significantly increasing solubility.[18]

Protocol 3: Cyclodextrin Formulation by Kneading Method

  • Stoichiometry Determination: A 1:1 molar ratio of drug to cyclodextrin is a common starting point.[18] Calculate the required mass of the compound and HP-β-CD.

  • Kneading: a. Place the HP-β-CD in a glass mortar and add a small amount of water to form a thick, uniform paste. b. Slowly add the powdered drug to the paste and triturate (knead) intensely for 30-45 minutes.[17] c. During kneading, add small amounts of a 50:50 water/ethanol mixture if needed to maintain a suitable consistency.

  • Drying: Scrape the resulting mass from the mortar and spread it on a glass tray. Dry the product in an oven at 40-50°C until a constant weight is achieved.

  • Sieving: Pass the dried complex through a fine-mesh sieve to obtain a uniform, free-flowing powder.

  • Reconstitution & Characterization: a. Test the solubility of the resulting powder in water or saline. The concentration achieved should be significantly higher than the intrinsic solubility of the drug alone. b. Characterize the formation of the inclusion complex using DSC (disappearance of the drug's melting peak) and XRPD (changes in the diffraction pattern).[18]

  • For Parenteral Use: Dissolve the complex powder in Water for Injection to the target concentration and sterilize via 0.22 µm filtration.

Oral Formulation: Self-Emulsifying Drug Delivery System (SEDDS)

For lipophilic compounds (LogP > 3) intended for oral administration, lipid-based formulations like SEDDS are highly effective.

Rationale: SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium like gastrointestinal fluids.[19] The drug remains in a solubilized state within the oil droplets, facilitating absorption.[20]

Protocol 4: SEDDS Formulation Development

  • Excipient Screening: a. Solubility: Determine the solubility of the compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400). Select excipients that show high solubilizing capacity.[21]

  • Formulation Preparation: a. Prepare a series of formulations by varying the ratios of oil, surfactant, and co-solvent (e.g., 30:50:20, 40:40:20). b. Weigh the required amount of the drug and dissolve it in the oil phase. c. Add the surfactant and co-solvent to the oil/drug mixture. d. Vortex or stir gently at 37°C until a clear, homogenous liquid is formed.

  • Self-Emulsification Test: a. Add 1 mL of the SEDDS pre-concentrate to 250 mL of 0.1 N HCl (simulated gastric fluid) at 37°C with gentle stirring. b. Visually observe the emulsification process. A rapid formation of a clear or bluish-white emulsion is desirable.

  • Characterization: a. Droplet Size Analysis: Measure the droplet size and polydispersity index (PDI) of the resulting emulsion using Dynamic Light Scattering (DLS). Droplet sizes below 200 nm are generally preferred.[20] b. Drug Precipitation Assessment: After emulsification, let the mixture stand for 24 hours and visually inspect for any signs of drug precipitation.

Nanosuspension Formulation

For compounds with very high melting points and poor solubility in both aqueous and organic media ("brick dust" molecules), reducing the particle size to the nanometer range is a powerful strategy.[8]

Rationale: According to the Noyes-Whitney equation, reducing particle size dramatically increases the surface area available for dissolution, leading to a higher dissolution rate and apparent solubility.[22]

Protocol 5: Nanosuspension by Wet Media Milling

  • Stabilizer Selection: Screen various stabilizers (surfactants like Poloxamer 188 or polymers like HPMC) for their ability to wet the drug powder and prevent particle aggregation.

  • Preparation of Pre-suspension: a. Dissolve the selected stabilizer(s) in purified water. b. Disperse the micronized drug powder into the stabilizer solution using a high-shear homogenizer to create a homogenous pre-suspension.

  • Wet Milling: a. Transfer the pre-suspension into a milling chamber containing milling media (e.g., 0.3 mm yttrium-stabilized zirconium oxide beads).[23] b. Mill at a high speed (e.g., 3000 rpm) for several hours.[23] The milling time is a critical parameter to optimize. c. Monitor the particle size reduction periodically by taking samples and analyzing them with DLS.

  • Separation: Once the desired particle size is achieved (typically < 400 nm), separate the nanosuspension from the milling media by sieving.[24]

  • Characterization: a. Particle Size and Polydispersity Index (PDI): Measure using DLS. A narrow distribution (PDI < 0.3) is desirable.[25] b. Zeta Potential: Measure to assess the physical stability of the suspension. A value of ±30 mV is generally considered stable.[25] c. Crystallinity: Confirm that the drug has remained in its crystalline state using DSC or XRPD.

Sterilization Considerations for Parenteral Formulations

All parenteral products must be sterile.[15] Terminal sterilization is preferred by regulatory agencies as it provides a higher sterility assurance level than aseptic processing.[26]

  • Autoclaving (Moist Heat): The most common method (e.g., 121°C for 15 minutes).[27] This is suitable for heat-stable compounds and formulations. A forced degradation study (Protocol 1) will indicate if the compound can withstand these conditions.

  • Filtration: For heat-labile compounds, sterile filtration through a 0.22 µm filter is the standard method.[16] This is only applicable to true solutions and some nanosuspensions with very small particle sizes. It is not suitable for coarse suspensions or emulsions.

  • Gamma Irradiation: An alternative for heat-sensitive materials or solid products, but its effect on the compound and excipients must be thoroughly validated.[28]

Conclusion

The successful in vivo administration of 1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide is contingent upon overcoming its inherent poor aqueous solubility. There is no single universal solution; the choice of formulation strategy must be data-driven, guided by a robust pre-formulation characterization of the molecule's specific physicochemical properties. For early-stage parenteral studies, co-solvent or cyclodextrin-based formulations offer a rapid path forward. For oral administration, particularly for lipophilic candidates, SEDDS provide a powerful tool to enhance bioavailability. For highly crystalline, poorly soluble "brick-dust" compounds, nanosuspension technology is a key enabling approach. By following the systematic workflow and detailed protocols outlined in this guide, researchers can rationally design, prepare, and characterize effective formulations to advance the development of this promising therapeutic agent.

References

  • (July 08 2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • (n.d.). Preparation and Characterization of Nanosuspension of Aprepitant by H96 Process. PMC. [Link]

  • (n.d.). Estimating the Aqueous Solubility of Pharmaceutical Hydrates. PMC - NIH. [Link]

  • (n.d.). Formulation and processing of solid self-emulsifying drug delivery systems (HME S-SEDDS): A single-step manufacturing process via hot-melt extrusion technology through response surface methodology. PMC. [Link]

  • (June 29 2024). WET MILLING TECHNOLOGY AN EMERGING TECHNIQUE FOR PRODUCTION OF NANOSUSPENSION. ResearchGate. [Link]

  • (n.d.). 1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine. PubChem. [Link]

  • (n.d.). Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. PMC - NIH. [Link]

  • (March 10 2023). Excipients for Parenterals. [Link]

  • (May 01 2025). FORMULATION FORUM - Self-Emulsifying Drug Delivery Systems for Improving Oral Bioavailability of Drugs. [Link]

  • (March 04 2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. [Link]

  • (October 02 2018). Terminal Sterilization for Parenteral Drugs: Finding the Right CDMO Partner. [Link]

  • (April 02 2021). Testing a Benchtop Wet-Milling Method for Preparing Nanoparticles and Suspensions as Hospital Formulations. PMC. [Link]

  • (December 10 2019). USP-NF - 〈1059〉 Excipient Performance. [Link]

  • (October 03 2025). Wet Media Milling Preparation and Process Simulation of Nano-Ursolic Acid. MDPI. [Link]

  • (June 05 2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. ACS Publications. [Link]

  • (April 02 2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [Link]

  • (May 17 2023). Formulation Strategies of Nanosuspensions for Various Administration Routes. MDPI. [Link]

  • (n.d.). TERMINAL STERILIZATION FOR PARENTERAL DRUGS: FINDING THE RIGHT CDMO PARTNER. [Link]

  • (n.d.). 1H-Imidazo(4,5-c)pyridine. PubChem. [Link]

  • (January 05 2025). Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. MDPI. [Link]

  • (n.d.). Excipients' Attributes Crucial for Parenteral Preparation. Roquette. [Link]

  • (August 25 2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • (n.d.). Sterilization Methods of Parenterals. Scribd. [Link]

  • (May 31 2018). Optimization of a combined wet milling process in order to produce poly(vinyl alcohol) stabilized nanosuspension. Dove Medical Press. [Link]

  • (September 22 2025). Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. Eurasia. [Link]

  • (n.d.). Formulating Poorly Water Soluble Drugs. AAPS Advances in Pharmaceutical Sciences Series. [Link]

  • (n.d.). Guidance for Industry Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients. FDA. [Link]

  • (n.d.). Preparation and Characterization of Nanosuspensions of Triiodoaniline Derivative New Contrast Agent, and Investigation into Its Cytotoxicity and Contrast Properties. PMC. [Link]

  • (October 14 2025). Pre-Formulation Studies and Analytical Techniques. Pharma Focus Europe. [Link]

  • (September 27 2013). Structural and vibrational properties of imidazo[4,5-c]pyridine, a structural unit in natural products. PubMed. [Link]

  • (n.d.). Pharmaceutical nanocrystals: Production by wet milling and applications. UCL Discovery. [Link]

  • (n.d.). CYCLODEXTRINS AND INCLUSION COMPLEXES: FORMATION, METHODS, AND DIVERSE APPLICATIONS. IIP Series. [Link]

  • (March 29 2025). Characterisation and Stabilisation Mechanisms of Azelaic Acid Nanosuspensions: Insights from a Dual Stabiliser System. MDPI. [Link]

  • (n.d.). Determining the water solubility of difficult-to-test substances A tutorial review. [Link]

  • (December 21 2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]

  • (July 18 2024). Preformulation Studies: Solubility analysis. Pharmapproach.com. [Link]

  • (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • (n.d.). Annex 4. World Health Organization (WHO). [Link]

  • (n.d.). TERMINAL STERILIZATION OF PHARMACEUTICAL PRODUCTS. Altasciences. [Link]

  • (November 23 2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • (n.d.). A High-Throughput Method for Lipophilicity Measurement. PMC - NIH. [Link]

  • (n.d.). Self-emulsifying Drug Delivery System (SEEDS). Creative Biolabs. [Link]

  • (May 02 2016). Terminal Sterilization of Sterile Pharmaceutical Preparations. Pharmaguideline. [Link]

Sources

Application Notes & Protocols: Leveraging 1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide for the Synthesis of Novel Janus Kinase (JAK) Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The Janus kinase (JAK) family of enzymes represents a critical node in cytokine signaling, making them high-value targets for therapeutic intervention in a host of autoimmune diseases, inflammatory conditions, and myeloproliferative neoplasms.[1] Small-molecule inhibitors that target the ATP-binding site of these kinases have revolutionized treatment paradigms. This guide provides a comprehensive technical overview of the synthesis and application of a key heterocyclic intermediate, 1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide . We present a robust, multi-step protocol for the synthesis of this intermediate and delineate a strategic approach for its incorporation into a final, novel JAK inhibitor, drawing upon established principles of medicinal chemistry and kinase inhibitor design. This document is intended for researchers, chemists, and drug development professionals actively engaged in the discovery of next-generation immunomodulatory agents.

Introduction: The Rationale for Targeting JAK and the Role of Privileged Scaffolds

The JAK-STAT signaling pathway is a cornerstone of immune cell development, activation, and homeostasis.[2] It transduces signals for a wide array of cytokines and growth factors, regulating gene transcription involved in inflammatory and immune responses.[1] Dysregulation of this pathway is a hallmark of numerous diseases. Consequently, inhibitors of the four JAK family members—JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)—have emerged as a powerful class of therapeutics.[3]

The design of potent and selective kinase inhibitors often relies on "privileged scaffolds"—core molecular structures that are adept at binding to the highly conserved ATP-binding pocket of kinases. The imidazo[4,5-c]pyridine core, a bioisostere of purine, is one such scaffold. Its nitrogen atoms are strategically positioned to form crucial hydrogen bond interactions with the "hinge region" of the kinase, an essential anchoring point for many inhibitors.[4] This document focuses on a specific derivative, 1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide, as a versatile building block for constructing novel JAK inhibitors.

Part 1: Synthesis of the Core Intermediate

The synthesis of 1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The pathway begins with a commercially available starting material, 3,4-diaminopyridine, and proceeds through cyclization, N-methylation, and amidation.

Synthetic Workflow for the Intermediate

The logical flow for the synthesis is outlined below. This approach ensures the key functional groups are installed in a sequence that minimizes side reactions and simplifies purification.

G A 3,4-Diaminopyridine B 2-Hydroxy-1H-imidazo[4,5-c]pyridine-2-carboxylic Acid A->B  Step 1: Condensation/ Cyclization with Oxalic Acid C Methyl 1H-imidazo[4,5-c]pyridine-2-carboxylate B->C  Step 2: Esterification (MeOH, H+) D Methyl 1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxylate C->D  Step 3: N-Methylation (MeI, K2CO3) E 1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide D->E  Step 4: Amidation (NH3/MeOH)

Caption: Synthetic workflow for the target intermediate.

Protocol 1: Synthesis of 1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide

Causality Behind Experimental Choices:

  • Step 1 (Cyclization): Polyphosphoric acid (PPA) is used as both a solvent and a dehydrating agent to drive the condensation of the diamine with a carboxylic acid, a standard method for forming the imidazole ring.[5][6] Heating is necessary to overcome the activation energy for this cyclization.

  • Step 2 (Esterification): Conversion to the methyl ester is performed under acidic conditions (using SOCl₂ in methanol) to protect the carboxylic acid and improve the solubility of the intermediate for the subsequent methylation step.

  • Step 3 (N-Methylation): A mild base (K₂CO₃) and methyl iodide are used for selective N-methylation of the imidazole ring. Acetonitrile is an excellent polar aprotic solvent for this type of Sₙ2 reaction.

  • Step 4 (Amidation): A saturated solution of ammonia in methanol provides a high concentration of the nucleophile (NH₃) to efficiently convert the methyl ester into the desired primary carboxamide at elevated pressure and temperature.

Materials & Reagents:

  • 3,4-Diaminopyridine

  • Oxalic acid

  • Polyphosphoric acid (PPA)

  • Thionyl chloride (SOCl₂)

  • Methanol (anhydrous)

  • Methyl iodide (MeI)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Ammonia in Methanol (7N solution)

  • Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexanes

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Step 1: Synthesis of 2-Hydroxy-1H-imidazo[4,5-c]pyridine-2-carboxylic Acid

    • To a flask equipped with a mechanical stirrer, add 3,4-diaminopyridine (1.0 eq) and oxalic acid (1.1 eq).

    • Carefully add polyphosphoric acid (10x weight of reactants).

    • Heat the mixture to 130 °C and stir for 4 hours.

    • Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

    • Neutralize the solution with concentrated ammonium hydroxide until pH 8 is reached.

    • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the crude product.

  • Step 2: Synthesis of Methyl 1H-imidazo[4,5-c]pyridine-2-carboxylate

    • Suspend the crude product from Step 1 in anhydrous methanol.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (2.0 eq) dropwise.

    • Allow the mixture to warm to room temperature and then heat to reflux for 6 hours.

    • Cool the reaction and concentrate under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the methyl ester.

  • Step 3: Synthesis of Methyl 1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxylate

    • Dissolve the methyl ester from Step 2 in anhydrous acetonitrile.

    • Add potassium carbonate (2.5 eq).

    • Add methyl iodide (1.5 eq) and heat the mixture to 65 °C for 5 hours.[7]

    • Monitor the reaction by TLC. Upon completion, cool the mixture and filter off the solids.

    • Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography (EtOAc/Hexanes gradient).

  • Step 4: Synthesis of 1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide

    • Dissolve the purified methyl ester from Step 3 in a 7N solution of ammonia in methanol.

    • Transfer the solution to a sealed pressure vessel.

    • Heat the vessel to 80 °C for 24 hours.

    • Cool the vessel to room temperature and carefully vent.

    • Concentrate the solution under reduced pressure. The resulting solid is the target intermediate. It can be further purified by recrystallization from an appropriate solvent system (e.g., Ethanol/Water).

Table 1: Characterization Data for Key Intermediates
Compound NameMolecular FormulaMW ( g/mol )Expected ¹H NMR (δ, ppm) Highlights
Methyl 1H-imidazo[4,5-c]pyridine-2-carboxylateC₈H₇N₃O₂177.16Pyridine protons (7.5-8.5), Imidazole NH (broad singlet >10), Methyl ester singlet (~3.9)
Methyl 1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxylateC₉H₉N₃O₂191.19Pyridine protons (7.5-8.5), N-Methyl singlet (~4.1), Methyl ester singlet (~3.9)
1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxamideC₈H₈N₄O176.18Pyridine protons (7.5-8.5), Amide NH₂ (two broad singlets ~7.0-7.8), N-Methyl singlet (~4.1)

Part 2: Application in JAK Inhibitor Synthesis

Mechanistic Rationale & Pathway Visualization

The therapeutic effect of JAK inhibitors stems from their ability to block the phosphorylation and subsequent activation of STAT (Signal Transducer and Activator of Transcription) proteins. By occupying the ATP-binding site, the inhibitor prevents the kinase from performing its catalytic function, thereby interrupting the downstream signaling cascade that promotes the transcription of inflammatory genes.[2]

JAK_STAT cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK JAK ATP-Binding Site receptor->JAK 2. JAK Activation STAT_inactive STAT (inactive) JAK->STAT_inactive 3. Phosphorylation STAT_active STAT-P (active dimer) STAT_inactive->STAT_active 4. Dimerization DNA DNA STAT_active->DNA 5. Nuclear Translocation Gene_Transcription Gene Transcription (Inflammation) DNA->Gene_Transcription 6. Transcription Cytokine Cytokine Cytokine->receptor 1. Binding Inhibitor JAK Inhibitor (e.g., from Intermediate) Inhibitor->JAK BLOCKS ATP

Caption: The JAK-STAT signaling pathway and point of inhibition.

Proposed Coupling Strategy for a Final Drug Candidate

The carboxamide group on our intermediate is a versatile chemical handle. It can be used in a variety of coupling reactions. A highly effective strategy is to use it in a dehydration reaction to form a nitrile, followed by a reduction and subsequent coupling, or more directly, to use it in a condensation reaction. For this application note, we propose a Buchwald-Hartwig amination reaction. This requires converting the carboxamide to a different functional group, such as a halogen, on a related scaffold, or using the carboxamide to direct the synthesis of a precursor suitable for coupling.

A more direct and powerful approach is to couple the imidazo[4,5-c]pyridine core (as a halide precursor) with a suitable amine-containing fragment. For this example, we will propose a final molecule inspired by the structure of known JAK inhibitors, which often feature a piperidine moiety.[8][9]

Proposed Final Compound Synthesis:

G A 2-Chloro-1-methyl-1H- imidazo[4,5-c]pyridine (Precursor from Intermediate) C Novel JAK Inhibitor Candidate A->C Buchwald-Hartwig Amination (Pd Catalyst, Base) B (3R,4R)-4-methyl-3- (methylamino)piperidine (Key Amine Fragment) B->C

Caption: Proposed final coupling step to synthesize a JAK inhibitor.

Protocol 2: Palladium-Catalyzed Cross-Coupling

Causality Behind Experimental Choices:

  • Reaction Type: The Buchwald-Hartwig amination is chosen for its exceptional reliability and functional group tolerance in forming aryl C-N bonds, a cornerstone of modern pharmaceutical synthesis.[10]

  • Catalyst System: A combination of a palladium source (e.g., Pd₂(dba)₃) and a specialized phosphine ligand (e.g., Xantphos) is used. The ligand is crucial for stabilizing the palladium catalyst and facilitating the reductive elimination step that forms the final C-N bond.

  • Base and Solvent: A non-nucleophilic base like Cs₂CO₃ is used to deprotonate the amine without competing in the reaction. A high-boiling point, polar aprotic solvent like 1,4-dioxane is ideal for this type of catalysis, allowing the reaction to be run at elevated temperatures to ensure a reasonable reaction rate.

Materials & Reagents:

  • 2-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine (precursor, 1.0 eq)

  • (3R,4R)-4-methyl-3-(methylamino)piperidine (amine fragment, 1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 0.1 eq)

  • Cesium Carbonate (Cs₂CO₃, 2.0 eq)

  • 1,4-Dioxane (anhydrous, degassed)

  • Celite®

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the chloro-imidazo[4,5-c]pyridine precursor, the piperidine amine fragment, cesium carbonate, Xantphos, and Pd₂(dba)₃.

    • Evacuate and backfill the flask with the inert gas three times.

    • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction progress by LC-MS or TLC. The reaction is typically complete within 12-24 hours.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • The crude residue is then purified by flash column chromatography on silica gel using a suitable solvent gradient (e.g., DCM/Methanol) to isolate the final compound.

  • Characterization:

    • The purified compound should be characterized thoroughly by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and its purity assessed by HPLC.

Table 2: Data Summary for Hypothetical JAK Inhibitor
ParameterDescription
Compound ID APP-NOTE-JAK-001
Chemical Name N-methyl-1-((3R,4R)-4-methylpiperidin-3-yl)-1-methyl-1H-imidazo[4,5-c]pyridin-2-amine
Target Kinase(s) Designed as a pan-JAK or selective JAK inhibitor.
Mechanism ATP-competitive inhibitor, binding to the kinase hinge region.
IC₅₀ To be determined via in vitro kinase assays.
Cellular Potency To be determined via cellular assays measuring STAT phosphorylation (e.g., pSTAT5).[7]

Conclusion and Future Directions

This application note has detailed a viable synthetic pathway for producing the versatile intermediate 1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide and outlined a strategic, well-precedented protocol for its incorporation into a novel JAK inhibitor candidate. The imidazo[4,5-c]pyridine scaffold serves as an effective hinge-binding element, and the protocols described herein provide a solid foundation for medicinal chemists to generate new chemical entities for screening.

Future work will involve the synthesis of a library of analogues by varying the amine fragment coupled in the final step. These compounds would then be subjected to a comprehensive screening cascade, including in vitro biochemical assays against the panel of JAK kinases to determine potency and selectivity, followed by cellular assays to confirm on-target activity. This systematic approach, enabled by the robust synthesis of key intermediates, is fundamental to the discovery and development of next-generation kinase inhibitors.

References

  • Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. (2023). Semantic Scholar. [Link]

  • Su, Q., et al. (2014). Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors. Journal of Medicinal Chemistry, 57(1), 144-158. [Link]

  • Tofacitinib synthesis - A comprehensive review. (2018). European Journal of Organic Chemistry. [Link]

  • Graphical synthetic routes of tofacitinib. (2018). ResearchGate. [Link]

  • Al-Salama, Z. T. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 15(10), 1196. [Link]

  • Su, Q., et al. (2014). Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors. PubMed. [Link]

  • Yang, S. (2014). Synthesis method of JAK inhibitor tofacitinib.
  • Dyminska, L., et al. (2019). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 24(23), 4337. [Link]

  • Li, Y., et al. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Journal of Chemistry. [Link]

  • Synthesis of 1. 2-methyl-1H-imidazo[4,5-c]pyridine. PrepChem.com. [Link]

  • V, Srishylam, et al. (2016). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica, 8(19), 314-321. [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2022). MDPI. [Link]

  • Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate. (2014). International Journal of Innovative Research in Science, Engineering and Technology. [Link]

  • Imidazopyridine derivatives as JAK inhibitors. (2009).
  • Process for the preparation of tofacitinib and intermediates thereof. (2013).
  • Houghten, R. A., et al. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 16(9), 483-488. [Link]

  • Identification of Imidazo-Pyrrolopyridines as Novel and Potent JAK1 Inhibitors. (2012). Journal of Medicinal Chemistry. [Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors. (2012). Journal of Medicinal Chemistry. [Link]

Sources

Scalable manufacturing process for 1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Scalable Manufacturing Process for 1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to a scalable and efficient manufacturing process for the synthesis of 1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide, a key heterocyclic scaffold with significant potential in medicinal chemistry. The described synthetic strategy is designed for robustness, high yield, and purity, addressing the common challenges of regioselectivity in N-alkylation and the efficient formation of the 2-carboxamide functionality. This protocol is grounded in established chemical principles and is suitable for adaptation from laboratory to pilot-plant scale.

Introduction and Strategic Overview

The imidazo[4,5-c]pyridine core is a privileged structure in drug discovery, being an isostere of purines and exhibiting a wide range of biological activities.[1][2] The target molecule, 1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide, incorporates key functionalities that are often crucial for therapeutic efficacy. The development of a scalable synthesis is paramount for advancing such compounds through the drug development pipeline.

The synthetic strategy outlined herein is a three-step process commencing with the commercially available and cost-effective starting material, 3,4-diaminopyridine. The core logic of this approach is to first construct the imidazo[4,5-c]pyridine ring system with a functional handle at the C2 position, followed by a regioselective N-methylation, and finally, the conversion of the C2-substituent to the desired carboxamide. This sequence is designed to maximize overall yield and simplify purification at each stage.

Visualizing the Synthetic Workflow

The overall process can be visualized as a linear sequence of transformations, each with specific inputs and outputs, leading to the final active pharmaceutical ingredient (API).

G cluster_0 Step 1: Heterocycle Formation cluster_1 Step 2: Regioselective N-Methylation cluster_2 Step 3: Amidation A 3,4-Diaminopyridine C 1H-Imidazo[4,5-c]pyridine-2-carboxylic acid ethyl ester A->C EtOH, Reflux B Diethyl Oxalate B->C D Ethyl 1-methyl-1H-imidazo[4,5-c]pyridine- 2-carboxylate (Major Isomer) C->D K2CO3, DMF F 1-methyl-1H-imidazo[4,5-c]pyridine- 2-carboxamide (Final Product) D->F Pressure Vessel, Heat E Dimethyl Sulfate E->D G Ammonia (aq.) G->F

Caption: Overall synthetic workflow for the target molecule.

Detailed Synthetic Protocols and Mechanistic Rationale

Step 1: Synthesis of 1H-Imidazo[4,5-c]pyridine-2-carboxylic acid ethyl ester

This initial step involves the construction of the core heterocyclic system via a condensation reaction.

  • Reaction: 3,4-Diaminopyridine + Diethyl Oxalate → 1H-Imidazo[4,5-c]pyridine-2-carboxylic acid ethyl ester

  • Causality and Expertise: The selection of diethyl oxalate is strategic for scalability. It serves as a two-carbon electrophile that readily reacts with the two nucleophilic amino groups of 3,4-diaminopyridine. The reaction proceeds through a double condensation mechanism, followed by an intramolecular cyclization and dehydration to form the stable imidazole ring. Using ethanol as the solvent is advantageous as it is relatively inexpensive, has a suitable boiling point for the reaction, and the product often precipitates upon cooling, simplifying isolation. This method is a well-established route for forming 2-carbalkoxy-substituted imidazoles from ortho-diamines.

Protocol:

  • To a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge 3,4-diaminopyridine (1.0 eq).

  • Add ethanol (10 volumes, e.g., 10 L per kg of 3,4-diaminopyridine).

  • Stir the mixture to form a slurry.

  • Add diethyl oxalate (1.1 eq) to the slurry.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 12-18 hours, monitoring the reaction progress by HPLC.

  • Upon completion, cool the reaction mixture to 0-5 °C.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the filter cake with cold ethanol (2 volumes).

  • Dry the solid under vacuum at 50-60 °C to a constant weight.

Step 2: Synthesis of Ethyl 1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxylate

This step is critical for introducing the methyl group at the desired nitrogen atom.

  • Reaction: 1H-Imidazo[4,5-c]pyridine-2-carboxylic acid ethyl ester + Dimethyl Sulfate → Ethyl 1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxylate

  • Causality and Expertise: Regioselectivity in the N-alkylation of imidazo[4,5-c]pyridines is a known challenge. Alkylation can occur at N1, N3, or the pyridine nitrogen (N5). However, literature suggests that for related systems, alkylation under basic conditions in a polar aprotic solvent like DMF favors the N1 (or N5) position.[3] The electron-withdrawing ester group at the C2 position is expected to influence the electron density of the imidazole nitrogens, further directing the methylation. Dimethyl sulfate is a cost-effective and highly reactive methylating agent suitable for large-scale production. Potassium carbonate is a mild and inexpensive base, sufficient to deprotonate the imidazole nitrogen.

Protocol:

  • Charge the 1H-Imidazo[4,5-c]pyridine-2-carboxylic acid ethyl ester (1.0 eq) and potassium carbonate (1.5 eq) into a dry reactor.

  • Add dimethylformamide (DMF, 8 volumes).

  • Stir the mixture and cool to 0-5 °C.

  • Slowly add dimethyl sulfate (1.2 eq) dropwise, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor for the disappearance of starting material by TLC or HPLC.

  • Upon completion, quench the reaction by slowly adding water (20 volumes).

  • The product will often precipitate. If not, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • If a precipitate forms, filter the solid, wash with water, and dry.

  • If extraction is performed, combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to isolate the desired N1-methyl isomer.

Step 3: Synthesis of 1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide

The final step is the conversion of the ethyl ester to the primary carboxamide.

  • Reaction: Ethyl 1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxylate + Ammonia → 1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide

  • Causality and Expertise: The amidation of an ester is a robust and widely used industrial reaction. The reaction involves the nucleophilic attack of ammonia on the ester carbonyl group, followed by the elimination of ethanol. To drive the reaction to completion, it is often necessary to use a large excess of ammonia and/or conduct the reaction at elevated temperatures in a sealed pressure vessel. Using an aqueous or methanolic solution of ammonia is common practice.

Protocol:

  • Charge the ethyl 1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxylate (1.0 eq) into a pressure-rated reactor.

  • Add a concentrated aqueous solution of ammonia (e.g., 28-30%, 15-20 volumes).

  • Seal the reactor and heat the mixture to 80-100 °C. The internal pressure will increase.

  • Maintain the temperature and stir for 24-48 hours. Monitor the reaction by HPLC.

  • After completion, cool the reactor to room temperature.

  • Vent any excess pressure.

  • Concentrate the reaction mixture under reduced pressure to remove excess ammonia and water.

  • The crude product will likely be a solid. It can be purified by slurrying in water or by recrystallization from a suitable solvent (e.g., water or ethanol) to achieve the desired purity.

  • Collect the purified solid by filtration and dry under vacuum.

Process Parameters and Data Summary

The following table summarizes the key quantitative data for each step of the synthesis. These values are representative and may require optimization based on the specific equipment and scale of operation.

ParameterStep 1: Heterocycle FormationStep 2: N-MethylationStep 3: Amidation
Key Reagents 3,4-Diaminopyridine, Diethyl OxalateDimethyl Sulfate, K₂CO₃Aqueous Ammonia
Solvent EthanolDMFWater
Temperature ~78 °C (Reflux)0 °C to RT80-100 °C
Reaction Time 12-18 hours4-6 hours24-48 hours
Typical Yield 85-95%70-85% (of desired isomer)90-98%
Purity (Crude) >95%>90% (desired isomer)>97%
Purity (Final) >99% (after drying)>99% (after recrystallization)>99.5% (after recrystallization)

Safety and Handling

  • 3,4-Diaminopyridine: Toxic if swallowed or in contact with skin. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Diethyl Oxalate: Irritant. Avoid contact with eyes and skin.

  • Dimethyl Sulfate: EXTREMELY TOXIC and CARCINOGENIC. Handle only in a well-ventilated fume hood with specialized PPE, including heavy-duty gloves and face shield. Have a quenching solution (e.g., dilute ammonia) readily available.

  • Ammonia: Corrosive and irritant. Work in a well-ventilated area. Reactions at high temperatures should be conducted in a pressure-rated vessel.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthetic route detailed in this application note provides a reliable and scalable method for the manufacturing of 1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide. The process is designed to be efficient, using readily available starting materials and reagents, and addresses the critical challenge of regioselective N-methylation. By following these protocols, researchers and drug development professionals can produce high-purity material suitable for further investigation and development.

References

  • Bakke, J. M., & Riha, J. (1999). Synthesis of 3,4-Diaminopyridine and Imidazo[4,5-c]pyridines by Nitration of 4-(Acylamino)pyridines. Journal of Heterocyclic Chemistry, 36(5), 1143-1145. [Link]

  • ResearchGate. (n.d.). Synthesis of 3,4-diaminopyridine-2,5-dicarbonitrile 2. Retrieved from [Link]

  • Dyminska, L., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 409. [Link]

  • Request PDF. (n.d.). Synthesis and Biological Activities of Novel 1H‐Imidazo[4,5‐b]pyridine Derivatives. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-methyl-1H-imidazo[4,5-c]pyridine. Retrieved from [Link]

  • Kral, M., et al. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 16(9), 483-492. [Link]

  • Guchhait, S. K., et al. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry, 3(4), 1198-1207. [Link]

  • ResearchGate. (n.d.). Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). Retrieved from [Link]

  • ACS Publications. (2023). [2 + 2] Cycloaddition/Retro-Electrocyclization/Decarboxylation Reaction Sequence: Access to 4-Aminopyridines from Methylideneisoxazolones and Ynamines. The Journal of Organic Chemistry. [Link]

  • ACS Publications. (2021). Cu(II)-Promoted Cascade Synthesis of Fused Imidazo-Pyridine-Carbonitriles. The Journal of Organic Chemistry. [Link]

  • Hranjec, M., et al. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 27(24), 8968. [Link]

  • New Journal of Chemistry. (n.d.). Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis. Retrieved from [Link]

  • Göker, H., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Medicinal Chemistry Research, 32(10), 1957-1971. [Link]

  • Request PDF. (n.d.). Efficient and Scalable Synthesis of Imidazo[1,2-a]pyridine-8-Carboxamides: a Versatile Methodology. Retrieved from [Link]

  • Beilstein Journals. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Retrieved from [Link]

  • Blagg, J., et al. (2013). Regioselective C2-arylation of imidazo[4,5-b]pyridines. Organic & Biomolecular Chemistry, 11(16), 2649-2656. [Link]

  • ResearchGate. (n.d.). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Retrieved from [Link]

  • MDPI. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective N-alkylation of some 2-(Substituted Phenyl) Imidazo[4,5-c] Pyridines: Synthesis and Structure Elucidation by NMR. Retrieved from [Link]

  • ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. [Link]

  • Google Patents. (n.d.). Imidazo[4,5-b]pyridine compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders.
  • ACS Publications. (2012). Practical Way to Imidazo[4,5-b] and [4,5-c]Pyridine-2-ones via Cascade Ureidation/Palladium-Catalyzed Cyclization. Organic Letters. [Link]

  • ACS Omega. (2017). Copper-Promoted Regioselective Intermolecular Diamination of Ynamides: Synthesis of Imidazo[1,2-a]pyridines. [Link]

  • Journal of Chemical Technology and Metallurgy. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. [Link]

Sources

Application Note: Reagents and Protocols for the Carboxamidation of Imidazo[4,5-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[4,5-c]pyridine scaffold is a highly privileged pharmacophore in modern drug discovery, exhibiting profound efficacy in antitubercular, antihypertensive, and anticancer applications[1][2]. The introduction of a carboxamide moiety (carboxamidation) at the C-4 or C-6 position of this fused bicyclic system is a critical structural modification used to enhance target binding affinity, improve aqueous solubility, and optimize pharmacokinetic profiles.

This application note provides a comprehensive, expert-level guide to the two primary synthetic routes for the carboxamidation of imidazo[4,5-c]pyridines: Palladium-Catalyzed Aminocarbonylation and Direct Amide Coupling via Carboxylic Acid Activation . By detailing the mechanistic causality behind reagent selection and providing self-validating experimental protocols, this guide is designed to empower researchers to execute these complex transformations with high fidelity and yield.

Mechanistic Pathways & Reagent Causality

The synthesis of imidazo[4,5-c]pyridine carboxamides requires overcoming the inherent electron-deficient nature of the pyridine ring and the potential chelating interference of the imidazole nitrogen atoms. Two distinct methodologies are typically employed depending on the available starting materials (halo-substituted vs. carboxylic acid-substituted precursors).

Pathway A: Palladium-Catalyzed Aminocarbonylation

When starting from a halogenated imidazo[4,5-c]pyridine (typically a bromide or iodide), transition-metal catalyzed aminocarbonylation is the method of choice. This multi-component coupling utilizes a palladium catalyst, a carbon monoxide (CO) source, and an amine nucleophile[3].

  • Catalyst & Ligand:

    
     or 
    
    
    
    are standard pre-catalysts. The use of bidentate ligands like Xantphos or dppf is critical. Xantphos enforces a specific bite angle that accelerates the reductive elimination step, preventing the formation of undesired
    
    
    -ketoamide byproducts.
  • CO Surrogates: Traditional methods use toxic, high-pressure CO gas. Modern protocols utilize solid or liquid CO surrogates such as Molybdenum hexacarbonyl (

    
    ) or Chloroform (
    
    
    
    ) in the presence of a base (e.g., KOH or
    
    
    ). These surrogates release CO in situ, ensuring a controlled, low-concentration steady state of CO that drives the insertion step without poisoning the palladium catalyst[3].

G Start Halo-Imidazo[4,5-c]pyridine OxAdd Oxidative Addition (Ar-Pd(II)-X) Start->OxAdd Pd0 Pd(0) Catalyst Generation Pd0->OxAdd COInsert CO Insertion (Acyl-Pd(II) Complex) OxAdd->COInsert CO CO Surrogate (e.g., CHCl3 or Mo(CO)6) CO->COInsert RedElim Reductive Elimination & Catalyst Regeneration COInsert->RedElim Amine Amine Nucleophile (R-NH2) Amine->RedElim RedElim->Pd0 Cycle Product Imidazo[4,5-c]pyridine Carboxamide RedElim->Product

Figure 1: Catalytic cycle of Pd-mediated aminocarbonylation using CO surrogates.

Pathway B: Direct Carboxylic Acid Activation (Amide Coupling)

For substrates where an imidazo[4,5-c]pyridine-carboxylic acid intermediate is accessible, direct amide coupling is preferred. This requires the in situ generation of an active ester to facilitate nucleophilic attack by the amine.

  • Coupling Reagents (HATU vs. EDC/HOBt): While EDC/HOBt is a reliable and water-soluble carbodiimide system, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is vastly superior for sterically hindered amines or deactivated imidazopyridines.

  • Causality of HATU: HATU generates an HOAt (7-aza-1-hydroxybenzotriazole) active ester. The nitrogen atom at the 7-position of the HOAt ring exhibits a neighboring group effect, acting as a hydrogen-bond acceptor that pre-organizes the incoming amine. This dramatically accelerates the coupling rate and suppresses epimerization.

  • Base Selection: A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), is required to deprotonate the carboxylic acid and neutralize the amine salt without competing for the activated ester.

G Acid Imidazo[4,5-c]pyridine Carboxylic Acid Base DIPEA (Base) Deprotonation Acid->Base HATU HATU Reagent Activation Base->HATU ActiveEster OAt Active Ester Intermediate HATU->ActiveEster Amine Amine Addition (Nucleophilic Attack) ActiveEster->Amine Product Target Carboxamide + HOAt Byproduct Amine->Product

Figure 2: Stepwise activation and nucleophilic substitution in HATU-mediated amide coupling.

Reagent Selection Matrices

To ensure optimal experimental design, the following tables summarize the quantitative and qualitative aspects of reagent selection for both pathways.

Table 1: Comparison of Carbon Monoxide Sources for Aminocarbonylation

CO SourceHandling/ToxicityReaction KineticsTypical YieldsByproduct Profile
CO Gas (Balloon/Bomb) High toxicity; requires pressurized reactorRapid; direct insertion75 - 90%Low, but risk of catalyst poisoning at high pressure

Solid; moderate toxicity; benchtop friendlyModerate; requires thermal or microwave activation70 - 85%Trace metal contamination requires scavenging

/ Base
Liquid; low toxicity; highly accessibleSlow to Moderate; base-dependent hydrolysis65 - 80%High base concentration may hydrolyze sensitive groups

Table 2: Coupling Reagent Efficacy for Imidazo[4,5-c]pyridine-Carboxylic Acids

Coupling SystemActivation IntermediateSteric ToleranceReaction TimeRelative Cost
HATU / DIPEA HOAt Active EsterExcellent1 - 3 hoursHigh
EDC / HOBt HOBt Active EsterModerate4 - 12 hoursLow
PyBOP / NMM HOBt Active EsterGood2 - 6 hoursModerate

Validated Experimental Protocols

Protocol A: Palladium-Catalyzed Aminocarbonylation using Surrogate

This protocol utilizes chloroform as a safe CO surrogate to convert a halo-imidazo[4,5-c]pyridine into a carboxamide[3].

Materials:

  • Halo-imidazo[4,5-c]pyridine (1.0 equiv, 1.0 mmol)

  • Amine nucleophile (1.5 equiv, 1.5 mmol)

  • 
     (0.05 equiv, 5 mol%)
    
  • Xantphos (0.10 equiv, 10 mol%)

  • 
     (3.0 equiv, 3.0 mmol)
    
  • 
     (10.0 equiv)
    
  • Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Procedure:

  • System Purging: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the halo-imidazo[4,5-c]pyridine,

    
    , Xantphos, and 
    
    
    
    . Seal the tube and purge with Argon via three vacuum/Argon cycles.
  • Solvent & Reagent Addition: Under a positive flow of Argon, inject the anhydrous 1,4-dioxane, followed by the amine nucleophile and

    
    .
    
    • Critical Insight:

      
       must be added last. The base (
      
      
      
      ) drives the
      
      
      -elimination of
      
      
      to generate dichlorocarbene, which subsequently hydrolyzes to release CO gas in situ.
  • Reaction Execution: Seal the Schlenk tube tightly. Heat the reaction mixture in an oil bath pre-heated to 100°C for 16 hours with vigorous stirring.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with additional Ethyl Acetate (10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (typically using a gradient of Dichloromethane/Methanol) to yield the pure imidazo[4,5-c]pyridine carboxamide.

Protocol B: HATU-Mediated Direct Amide Coupling

This protocol is optimized for coupling sterically hindered amines to imidazo[4,5-c]pyridine-4-carboxylic acid.

Materials:

  • Imidazo[4,5-c]pyridine-4-carboxylic acid (1.0 equiv, 1.0 mmol)

  • Amine nucleophile (1.2 equiv, 1.2 mmol)

  • HATU (1.2 equiv, 1.2 mmol)

  • DIPEA (3.0 equiv, 3.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Procedure:

  • Substrate Solubilization: Suspend the imidazo[4,5-c]pyridine-4-carboxylic acid in anhydrous DMF (5.0 mL) in a round-bottom flask under an inert atmosphere (Nitrogen or Argon).

  • Deprotonation: Add DIPEA (3.0 equiv) dropwise at room temperature. Stir for 10 minutes until the solution becomes homogenous.

    • Critical Insight: Three equivalents of DIPEA are used to ensure complete deprotonation of the carboxylic acid, neutralization of the amine (if added as a hydrochloride salt), and to maintain a basic environment for HATU activation.

  • Activation: Cool the reaction mixture to 0°C using an ice bath. Add HATU (1.2 equiv) in one portion. Stir at 0°C for 15–20 minutes. The formation of the OAt active ester is typically indicated by a slight color change (often pale yellow).

  • Amine Addition: Add the amine nucleophile (1.2 equiv) dropwise or in small portions. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Reaction Monitoring: Monitor the consumption of the active ester via LC-MS or TLC.

  • Workup & Isolation: Quench the reaction by adding saturated aqueous ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
     (15 mL). Extract the aqueous layer with Ethyl Acetate (
    
    
    
    mL). Wash the combined organic layers with 5% aqueous
    
    
    (
    
    
    mL) to remove residual DMF, followed by brine. Dry over anhydrous
    
    
    , filter, and concentrate. Purify via preparative HPLC or recrystallization.

References

Sources

Application Notes & Protocols: Safe Storage and Handling of 1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide Powder

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Compound Profile and Potency Considerations

1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide belongs to the imidazopyridine class of heterocyclic compounds. This scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active agents with a wide range of therapeutic applications.[1][2][3] Derivatives of imidazopyridine have been investigated for their potential as anticancer, anti-inflammatory, and antiviral agents, among other activities.[1][4]

Given the established biological significance of this compound class, 1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide must be regarded as a potentially high-potency active pharmaceutical ingredient (HPAPI). While specific toxicological data for this exact molecule is not widely published, analogous structures are known to be harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye and skin irritation.[5][6]

Therefore, all handling and storage procedures must be predicated on a conservative risk assessment. The protocols outlined in this document are designed to minimize occupational exposure, prevent cross-contamination, and ensure the chemical integrity of the material. In the absence of a defined Occupational Exposure Limit (OEL), it is prudent to handle this compound within engineering controls designed for high-potency substances (e.g., Occupational Exposure Band 4 or 5).[7]

Recommended Storage Protocols

Proper storage is critical to maintain the stability, purity, and potency of 1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide powder.[8] Degradation can lead to inconsistent experimental results and the formation of unknown impurities.

2.1 Primary Storage Conditions The primary container should be tightly sealed and stored in a secondary container. Store in a dedicated, controlled-access area designated for potent compounds.

2.2 Environmental Control The stability of imidazopyridine derivatives can be influenced by environmental factors.[1][9][10] The following conditions are recommended to ensure long-term stability.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)While some analogs are stable at room temperature, refrigerated conditions are recommended as a conservative measure to slow potential degradation pathways for this novel carboxamide.
Atmosphere Inert Gas (Argon or Nitrogen)The heterocyclic nature of the compound may make it susceptible to oxidative degradation. Backfilling the container with an inert gas displaces oxygen and moisture.
Humidity <30% Relative HumidityThe carboxamide functional group can be susceptible to hydrolysis. A dry environment is essential. Store with desiccants.
Light Protect from Light (Amber Vial)Imidazopyridine derivatives can be light-sensitive.[1] Storing in an amber glass vial inside a dark location prevents photochemical degradation.

Personnel Safety and Engineering Controls

Handling powdered HPAPIs presents the greatest risk of exposure through inhalation of airborne particles.[11] Therefore, robust engineering controls and appropriate Personal Protective Equipment (PPE) are mandatory.

3.1 Engineering Controls: The Primary Barrier The choice of engineering control depends on the quantity of material being handled and the specific procedure.

  • For milligram-scale weighing and solution preparation: A certified ducted fume hood or a ventilated balance enclosure (VBE) may be sufficient, provided a thorough risk assessment is performed.

  • For gram-scale or routine handling: A glovebox isolator is the required standard.[8][12] This provides the highest level of containment by creating a physical barrier between the operator and the powder.[13]

3.2 Personal Protective Equipment (PPE): The Secondary Barrier PPE must be worn at all times when handling the compound, even within an engineering control.

EquipmentSpecificationRationale
Gloves Double-gloving with nitrile gloves.Prevents skin contact.[14] Double-gloving allows for the safe removal of the outer, potentially contaminated layer without exposing the skin.
Lab Coat Disposable, solid-front coat with tight cuffs.Protects clothing and skin from contamination. A solid front is preferred over snap closures which can gap.
Eye Protection Tightly fitting safety goggles or a full-face shield.Protects against accidental splashes or airborne particles.[14][15]
Respiratory Required if not using an isolator. A fitted N95 or higher respirator.Minimizes the risk of inhaling aerosolized powder.[8]

Experimental Handling Protocols

Adherence to strict, well-documented protocols is essential for both safety and experimental reproducibility.

4.1 Protocol: Weighing and Dispensing of Powder

This protocol is designed to prevent the aerosolization of the powder and minimize contamination.

Causality: Fine powders can easily become airborne, posing a significant inhalation risk.[7] The use of containment and specific techniques mitigates this hazard. Electrostatic forces can also cause powder to disperse, so anti-static equipment is crucial for accurate weighing and preventing loss of material.[13]

Weighing_Protocol cluster_prep 1. Preparation cluster_weighing 2. Weighing Operation cluster_cleanup 3. Post-Weighing prep_area Decontaminate work surface (e.g., 70% EtOH) gather_tools Assemble all required tools: Spatulas, weigh paper/boat, vials, solvent, labels prep_area->gather_tools prep_balance Place anti-static balance inside containment gather_tools->prep_balance tare_vial Tare receiving vial on the balance prep_balance->tare_vial transfer_powder Slowly transfer powder from stock to vial using a clean spatula tare_vial->transfer_powder weigh_powder Record final mass transfer_powder->weigh_powder seal_vial Securely cap the vial immediately after weighing weigh_powder->seal_vial decontam_tools Wipe all tools with appropriate solvent seal_vial->decontam_tools dispose_waste Place all disposable items (gloves, weigh paper) into a sealed waste bag decontam_tools->dispose_waste decontam_surface Wipe down work surface and balance again dispose_waste->decontam_surface remove_ppe Remove PPE in the correct order decontam_surface->remove_ppe

Caption: Workflow for Safely Weighing Potent Powder.

Step-by-Step Methodology:

  • Preparation: Don all required PPE. Decontaminate the interior surfaces of the engineering control (fume hood or isolator).

  • Staging: Place all necessary equipment (spatula, tared receiving vessel, stock vial, waste bag) inside the containment area.

  • Equilibration: Allow the sealed primary container of the powder to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

  • Transfer: Open the stock container inside the containment zone. Using a dedicated, clean spatula, carefully transfer a small amount of powder to the tared receiving vessel on the balance. Avoid any sudden movements that could aerosolize the powder.

  • Sealing: Once the desired mass is obtained, immediately and securely seal the receiving vessel. Tightly re-seal the primary stock container.

  • Decontamination: Clean the spatula and any non-disposable tools with an appropriate solvent (e.g., methanol or DMSO) and a wipe. Place the wipe into a dedicated, sealed waste bag inside the hood.

  • Waste Disposal: All disposable items (e.g., outer gloves, weigh paper, wipes) that came into contact with the powder must be placed in the sealed waste bag.

  • Final Clean-down: Wipe down the work surface and balance before removing any items from the containment area.

4.2 Protocol: Preparation of Stock Solutions

This protocol assumes the powder has been weighed into a suitable vial as per Protocol 4.1.

Causality: The amide functionality and heterocyclic rings may affect solubility.[9] The choice of solvent is critical for complete dissolution and stability. Sonication can provide the energy needed to break the crystal lattice of the powder and facilitate dissolution without excessive heating, which could degrade the compound.

Step-by-Step Methodology:

  • Solvent Selection: Based on experimental needs and known properties of similar compounds, select an appropriate solvent (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Methanol).

  • Solvent Addition: Inside the engineering control, uncap the vial containing the weighed powder. Using a calibrated pipette, add the calculated volume of solvent to the vial to achieve the target concentration.

  • Mixing: Securely cap the vial. Vortex the vial for 30-60 seconds.

  • Visual Inspection: Check for any undissolved particulate matter against a bright light.

  • Sonication (if required): If particulates remain, place the sealed vial in a bath sonicator for 5-10 minutes.

  • Final Inspection: Visually inspect again to ensure a clear, homogenous solution.

  • Labeling: Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

  • Storage: Store the solution under the conditions determined by stability studies, typically at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Spill and Waste Management

Accidental spills and waste must be handled with extreme care to prevent exposure and environmental contamination.

5.1 Spill Response

  • Alert: Immediately alert others in the area.

  • Evacuate: If the spill is large or outside of a containment device, evacuate the immediate area.

  • Contain: If safe to do so, cover the spill with an absorbent material (e.g., chemical absorbent pads) to prevent it from spreading.

  • Decontaminate: Working from the outside in, carefully clean the spill area using a suitable deactivating agent or solvent. All materials used for cleanup must be treated as hazardous waste.

  • Report: Report the incident to the laboratory supervisor and institutional safety office.

5.2 Waste Disposal

  • Solid Waste: All disposable materials contaminated with the powder (gloves, wipes, vials, etc.) must be collected in a clearly labeled, sealed hazardous waste container.[14]

  • Liquid Waste: Unused solutions or solvent rinses should be collected in a dedicated, labeled hazardous liquid waste container.

  • Disposal Route: All waste must be disposed of through the institution's certified hazardous waste management program. Do not pour solutions down the drain or place solid waste in regular trash.[14]

References

  • Pharmaceutical Powder Handling 101: Safety, Compliance & Containment. ILC Dover.
  • A Guide to Processing and Holding Active Pharmaceutical Ingredients. Powder Systems.
  • Bulk Powder Containment: Key Factors for High Potency Handling and Processing. Flow Sciences.
  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. MDPI.
  • How to Improve Powder Handling in Pharma Production. Techno Blog | Schematic.
  • 1H-Imidazo[4,5-f]quinoline,2-methyl-(9CI) Safety Data Sheets. Echemi.
  • Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. PMC.
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. SpringerLink.
  • The challenge of handling highly potent API and ADCs in analytical chemistry. Eurofins.
  • Advances in Synthesis and Application of Imidazopyridine Derivatives. ResearchGate.
  • 1H-IMIDAZO[4,5B]PYRIDINE Safety Data Sheet. Echemi.
  • 4-(1-methyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine. PubChem.
  • 1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine. PubChem.
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC.
  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this pharmaceutically relevant scaffold. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt these methodologies to your specific laboratory context.

The synthesis of this molecule, while seemingly straightforward, presents several critical junctures where yields can be compromised. These typically involve the initial cyclization, regioselectivity of the N-methylation, and the final amidation step. This guide provides a logical workflow, troubleshooting FAQs, and optimized protocols to address these specific challenges.

General Synthetic Workflow

The most reliable synthetic route involves a three-stage process. Understanding this sequence is fundamental to diagnosing issues at each step. The pathway begins with the construction of the core heterocyclic ring, followed by methylation and concludes with the formation of the amide.

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: N-Methylation cluster_2 Stage 3: Amidation A 3,4-Diaminopyridine C 1H-Imidazo[4,5-c]pyridine-2-carboxylic acid A->C Condensation/ Cyclization B Glyoxylic Acid Derivative B->C D 1-methyl-1H-imidazo[4,5-c]pyridine- 2-carboxylic acid C->D MeI, Base E Side Product: 3-methyl isomer C->E Poor Regiocontrol F Target Molecule: 1-methyl-1H-imidazo[4,5-c]pyridine -2-carboxamide D->F Ammonia Source, Coupling Agent

Caption: General workflow for synthesizing the target molecule.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Part 1: Cyclization to form the Imidazo[4,5-c]pyridine Core

Question 1: My initial cyclization of 3,4-diaminopyridine is low-yielding. I'm recovering starting material or observing a complex mixture. What's going wrong?

Answer: This is a classic Phillips cyclization, and its success hinges on effective dehydration. The primary issues are often sub-optimal reaction conditions or incomplete water removal.[1]

  • Causality: The reaction is a condensation that releases water. According to Le Chatelier's principle, this water must be removed to drive the reaction equilibrium toward the cyclized product. If water remains, it can lead to the hydrolysis of intermediates or prevent the reaction from reaching completion.

  • Troubleshooting Steps:

    • Dehydrating Agent/Solvent: Polyphosphoric acid (PPA) is a common and effective medium as it acts as both a solvent and a powerful dehydrating agent at elevated temperatures.[2][3][4] If you are using other methods, ensure your conditions are sufficiently forcing. Microwave-assisted synthesis using silica gel as a support has also proven effective for similar condensations, sometimes offering better yields and shorter reaction times.[3]

    • Temperature Control: These condensations often require significant heat (e.g., 120-150 °C) to overcome the activation energy for both amide formation and the subsequent cyclization.[5] Ensure your reaction temperature is adequate and stable.

    • Purity of Starting Materials: 3,4-diaminopyridine is susceptible to oxidation and can discolor over time. Using old or impure starting material can introduce side reactions. It is advisable to use freshly purified or commercially available high-purity reagents.

Part 2: Regioselectivity in N-Methylation

Question 2: My N-methylation step produces a mixture of the desired N1-methyl isomer and the undesired N3-methyl isomer. How can I improve the regioselectivity?

Answer: This is the most critical challenge in this synthesis. The imidazo[4,5-c]pyridine core has two nucleophilic nitrogen atoms in the imidazole ring, and controlling the site of alkylation is paramount.[1] The outcome is a delicate balance of steric hindrance, electronics, and reaction conditions.

  • Causality: The N1-proton is generally considered more acidic than the N3-proton. Therefore, under thermodynamic control (strong base, allowing for equilibration), deprotonation and subsequent methylation at N1 are favored. Under kinetic control (milder base, lower temperature), the more sterically accessible nitrogen may react faster, which can sometimes favor the N3 position depending on the C2 substituent.

  • Troubleshooting & Optimization:

    • Choice of Base: This is the most influential factor. Use a strong, non-nucleophilic base like sodium hydride (NaH) to ensure complete and irreversible deprotonation at the most acidic site (N1). Weaker bases like potassium carbonate (K₂CO₃) can lead to an equilibrium mixture and result in poor selectivity.

    • Solvent: A polar aprotic solvent like anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is ideal. It effectively solvates the cation of the base without interfering with the nucleophilicity of the resulting anion. Ensure the solvent is rigorously dried, as water will quench the base and inhibit the reaction.

    • Temperature: Perform the deprotonation step at a low temperature (e.g., 0 °C) to control the reaction rate and allow the base to act selectively. After deprotonation is complete, the methylating agent (e.g., methyl iodide) can be added, and the reaction can be allowed to slowly warm to room temperature.

BaseSolventTemperatureTypical N1:N3 RatioRationale
K₂CO₃AcetoneReflux1:1 to 2:1Kinetic control, equilibrium leads to mixture.
Et₃NDCMRoom TempLow selectivityInsufficiently basic to fully deprotonate.
NaH Anhydrous DMF 0 °C to RT >10:1 Thermodynamic control, irreversible deprotonation at the most acidic N1 site.
Part 3: Final Amidation Step

Question 3: My final amidation of the C2-carboxylic acid is inefficient, resulting in low yields or decomposition.

Answer: Amide bond formation on electron-rich heterocyclic systems can be challenging. Standard coupling conditions may not be optimal, and the choice of coupling agent is critical to success.[6] Modern methods have been developed that are particularly effective for less reactive nitrogen-containing heterocyclic compounds.[7][8]

  • Causality: The carboxylic acid needs to be activated to react with an ammonia source. However, many common coupling agents can have side reactions with the imidazopyridine ring system, and the conditions can be harsh enough to cause decomposition.

  • Troubleshooting & Optimization:

    • Modern Coupling Reagents: Move beyond classic carbodiimides like EDC if you are seeing low yields. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient for forming amides from heterocyclic carboxylic acids. They operate under mild conditions and generally give clean, high-yielding reactions.

    • One-Pot N-Acylation Systems: Recent research has highlighted a highly efficient, one-pot reaction using 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) as a catalyst with di-tert-butyl dicarbonate (Boc₂O).[7][8] This system is particularly effective for nitrogen-containing heterocycles that show low reactivity under conventional conditions and can produce amide compounds in high yields (>85%).[7]

    • Control of Stoichiometry and Temperature: Ensure you are using a slight excess of the coupling agent (1.1-1.2 equivalents) and a suitable non-nucleophilic base like diisopropylethylamine (DIPEA). Keep the reaction temperature low (starting at 0 °C) during the activation and addition of the amine to prevent side reactions and racemization if applicable.

Optimized Experimental Protocols

The following protocols are designed as a robust starting point for your experiments.

Protocol 1: Synthesis of 1H-Imidazo[4,5-c]pyridine-2-carboxylic acid
  • To a round-bottom flask, add polyphosphoric acid (PPA) (10 g per 1 g of diaminopyridine).

  • Heat the PPA to 80 °C with mechanical stirring until it becomes a mobile liquid.

  • Add 3,4-diaminopyridine (1.0 eq) and glyoxylic acid monohydrate (1.1 eq) to the PPA in portions, ensuring the temperature does not rise excessively.

  • Slowly heat the reaction mixture to 130 °C and maintain for 4-6 hours. Monitor reaction completion by TLC (e.g., 10% MeOH in DCM with 1% NH₄OH).

  • Cool the reaction mixture to approximately 60-70 °C and pour it carefully onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution to pH 7-8 using concentrated ammonium hydroxide. This must be done in an ice bath as the neutralization is highly exothermic.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to yield the desired product.

Protocol 2: Regioselective Synthesis of 1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxylic acid

G Start Low N-Methylation Yield or Poor Selectivity Anhydrous Are all reagents/solvents strictly anhydrous? Start->Anhydrous Base_Check Is the base NaH? Anhydrous->Base_Check Yes Dry Dry solvent over molecular sieves. Use fresh NaH dispersion. Anhydrous->Dry No Temp_Check Was deprotonation done at 0°C? Base_Check->Temp_Check Yes Switch_Base Switch to NaH (1.2 eq). Avoid K2CO3 or amines. Base_Check->Switch_Base No Control_Temp Perform deprotonation at 0°C for 30 min before adding MeI. Temp_Check->Control_Temp No Success High Yield & Selectivity Temp_Check->Success Yes Dry->Anhydrous Switch_Base->Base_Check Control_Temp->Temp_Check

Caption: Troubleshooting decision tree for the N-methylation step.

  • Suspend 1H-imidazo[4,5-c]pyridine-2-carboxylic acid (1.0 eq) in anhydrous DMF under an inert atmosphere (N₂ or Ar).

  • Cool the suspension to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) portion-wise over 15-20 minutes. The two equivalents are to deprotonate both the carboxylic acid and the imidazole N-H.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back down to 0 °C.

  • Add methyl iodide (MeI, 1.2 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction carefully by slowly adding saturated aqueous NH₄Cl solution.

  • Acidify the mixture with 1M HCl to pH ~3-4 to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

Protocol 3: Optimized Amidation
  • Dissolve 1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and diisopropylethylamine (DIPEA, 3.0 eq).

  • Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the activated ester.

  • Bubble ammonia gas through the solution or add a solution of ammonia in an organic solvent (e.g., 2M NH₃ in isopropanol, 5.0 eq).

  • Stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final carboxamide.

By understanding the critical parameters at each stage and applying these targeted troubleshooting strategies, researchers can significantly improve the consistency and yield in the synthesis of 1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide.

References

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023). Tohoku University. [Link]

  • Research News - Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023). Tohoku University. [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023). AZoM.com. [Link]

  • A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]

  • Synthesis of Novel Heterocycles by Amide Activation and Umpolung Cyclization. (2020). ACS Publications. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC. [Link]

  • Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate. (2014). ResearchGate. [Link]

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (2024). E3S Web of Conferences. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2025). MDPI. [Link]

  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. (2021). Letters in Applied NanoBioScience. [Link]

  • C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. (2022). eurekaselect.com. [Link]

  • Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. ACS Publications. [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. (2015). RSC Publishing. [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. PMC. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2017). Semantic Scholar. [Link]

  • Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. (2024). ACS Organic & Inorganic Au. [Link]

  • Synthesis of 1. 2-methyl-1H-imidazo[4,5-c]pyridine. PrepChem.com. [Link]

Sources

Purification methods for removing byproducts from 1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for the purification of 1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide . As researchers, we understand that the biological validation of this scaffold—often used as a bioisostere for purines in kinase inhibition or epigenetic modulation—relies entirely on removing specific, synthesis-driven impurities.

This guide addresses the three most critical purity challenges associated with this molecule:

  • Regioisomeric Contamination: Separating the 1-methyl isomer from the 3-methyl byproduct.

  • Amide Hydrolysis: Removing the corresponding carboxylic acid formed during workup.

  • Trace Precursors: Eliminating unreacted diamines and inorganic salts.

Module 1: The Regioisomer Challenge (1-Me vs. 3-Me)

User Query: "I am observing a 'shadow' peak in my HPLC traces very close to my product peak. NMR suggests a methyl group shift. How do I separate these?"

Technical Insight

The synthesis of 1-methyl-1H-imidazo[4,5-c]pyridine derivatives typically proceeds via the methylation of the imidazo[4,5-c]pyridine core or the cyclization of N-methyl-3,4-diaminopyridines. Both pathways frequently yield a mixture of 1-methyl (desired) and 3-methyl (undesired) regioisomers due to the tautomeric nature of the imidazole ring precursors.

These isomers have very similar polarities, making separation difficult. However, the 1-methyl isomer is generally more thermodynamically stable and slightly less polar than the 3-methyl isomer due to electronic shielding effects on the pyridine nitrogen.

Troubleshooting Protocol: High-Resolution Flash Chromatography

Standard ethyl acetate/hexanes gradients are often insufficient. You must use a Dichloromethane (DCM) / Methanol (MeOH) system to achieve resolution.

Step-by-Step Protocol:

  • Stationary Phase: Use high-performance spherical silica (20–40 µm) rather than standard irregular silica (40–63 µm) to improve peak resolution.

  • Column Loading: Do not exceed 1% loading (mass of crude / mass of silica) if the isomer ratio is tight (e.g., < 5:1).

  • Mobile Phase Gradient:

    • Solvent A: DCM

    • Solvent B: MeOH (with 1% NH₄OH to reduce peak tailing of the basic pyridine).

Time (min)% Solvent B (MeOH)Purpose
0–50%Column equilibration
5–150% → 2%Elute non-polar impurities
15–452% → 5%Critical Separation Window
45–555% → 10%Flush remaining polar species

Self-Validating Check:

  • The 1-methyl isomer typically elutes first (higher R_f) in this system.

  • Collect fractions in small volumes during the 2–5% gradient ramp.

  • Validation: Run TLC of fractions using 9:1 DCM:MeOH. The two spots should be visible; discard the overlapping "mixed" fractions to ensure >98% isomeric purity.

Module 2: Chemical Stability & Hydrolysis (The Acid Impurity)

User Query: "My product purity drops after storage, and I see a new peak at a lower retention time. Mass spec shows a loss of -1 mass unit (or +1 depending on ionization). What is happening?"

Technical Insight

The C2-carboxamide group is susceptible to hydrolysis, converting the desired amide into the carboxylic acid (1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxylic acid). This happens readily in the presence of residual acids or bases from the synthesis.

The Fix: Exploiting pKa differences.

  • Pyridine Nitrogen: Basic (pKa ~ 5.5).

  • Carboxylic Acid Impurity: Acidic (pKa ~ 3–4).

  • Carboxamide (Product): Neutral/Weakly Acidic (pKa > 14).

We can use a Basic Extraction Strategy to selectively pull the acid impurity into the aqueous phase while leaving the desired amide in the organic phase.

Troubleshooting Protocol: The "pH Switch" Wash

Do not use strong bases (NaOH), as they will accelerate further amide hydrolysis. Use a mild buffer.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude solid in DCM or n-Butanol (if solubility is poor). Avoid Ethyl Acetate if the product is very polar.

  • The Wash:

    • Wash the organic layer 2x with Saturated NaHCO₃ (pH ~8.5) .

    • Mechanism:[1][2][3][4] At pH 8.5, the carboxylic acid impurity is deprotonated (

      
      ) and highly water-soluble. The pyridine ring of your product is largely uncharged (Free Base), and the amide is neutral, keeping the product in the organic layer.
      
  • The Rinse: Wash the organic layer 1x with Brine to remove trapped water.

  • Drying: Dry over Na₂SO₄ and concentrate.

Diagram: pH-Dependent Species Separation

pH_Separation cluster_0 Organic Phase (DCM) cluster_1 Aqueous Phase (Sat. NaHCO3) Product Product (Amide) (Neutral Species) Impurity Impurity (Acid) (Deprotonated Anion R-COO-) Start Crude Mixture (Amide + Acid) Start->Product Remains in Organic Start->Impurity Extracts to Aqueous (pH > pKa of Acid)

Caption: At pH ~8.5, the carboxylic acid impurity ionizes and partitions into the water, while the target amide remains organic.

Module 3: Final Polishing (Salts & Color)

User Query: "My product is >95% pure by HPLC but has a persistent yellow/brown color and high sulfated ash content. How do I clean this up for biological assays?"

Technical Insight

Imidazopyridines often trap inorganic salts (from cyclization catalysts like PPA or metal-mediated couplings) and oligomeric byproducts (color). Recrystallization is superior to chromatography for this final polish.

Troubleshooting Protocol: Solvent Switching Recrystallization
  • Solvent Selection:

    • Acetonitrile (ACN): Excellent for removing polar colored impurities.

    • Ethanol (EtOH): Good for general purification but may trap salts.

  • Procedure:

    • Dissolve crude in minimal boiling Ethanol .

    • Add activated charcoal (10 wt%), stir for 10 mins, and filter hot through Celite.

    • Concentrate the filtrate to ~50% volume.

    • Slowly add Acetonitrile (anti-solvent) while cooling.

    • Let stand at 4°C overnight.

    • Filter the white/off-white crystals.

Summary Decision Matrix

Use this flowchart to determine the correct purification workflow for your specific situation.

Purification_Workflow Start Crude 1-methyl-1H-imidazo[4,5-c]pyridine -2-carboxamide Check_Regio Is the 3-methyl regioisomer present? (Check HPLC/NMR) Start->Check_Regio Sep_Regio Method: Flash Chromatography DCM:MeOH (0-5% gradient) Spherical Silica Check_Regio->Sep_Regio Yes Check_Acid Is the Carboxylic Acid present? (Check LCMS for hydrolysis) Check_Regio->Check_Acid No Sep_Regio->Check_Acid Sep_Acid Method: Basic Extraction Wash DCM with Sat. NaHCO3 Check_Acid->Sep_Acid Yes Check_Color Is product colored or salty? Check_Acid->Check_Color No Sep_Acid->Check_Color Sep_Final Method: Recrystallization EtOH/ACN + Charcoal Check_Color->Sep_Final Yes Final Pure Bio-Active Compound Check_Color->Final No Sep_Final->Final

Caption: Step-by-step decision tree for selecting the appropriate purification module.

References

  • Imidazo[4,5-c]pyridine Synthesis & Isomerism

    • Title: Synthesis of 1-methyl-1H-imidazo[4,5-c]pyridine.[5]

    • Source: PubChem Compound Summary.
    • URL:[Link][6]

  • General Purification of Imidazopyridines

    • Title: Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives.[7][8][9]

    • Source: PMC (PubMed Central).
    • URL:[Link]

  • Amide Hydrolysis & Stability

    • Title: Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors.
    • Source: NIH/PubMed.
    • URL:[Link]

  • Solid Phase & Regioisomer Control

    • Title: Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines.[9]

    • Source: ACS Combin
    • URL:[Link]

Sources

Overcoming solubility issues of 1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide in aqueous buffers

[1]

Executive Summary & Chemical Profile

This guide addresses the solubility challenges associated with 1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide . This compound presents a classic medicinal chemistry challenge: it possesses a planar, fused heteroaromatic core (imidazo[4,5-c]pyridine) capable of strong

These structural features often lead to high crystal lattice energy, resulting in poor aqueous solubility at neutral pH. Successful solubilization requires disrupting these intermolecular forces using pH manipulation (exploiting the basic pyridine nitrogen), organic co-solvents, or complexation agents.

Physicochemical Snapshot
PropertyCharacteristicImplication for Solubility
Core Structure Imidazo[4,5-c]pyridinePlanar, hydrophobic; prone to aggregation/precipitation.
Functional Group 2-Carboxamide (

)
High H-bond donor/acceptor count; increases lattice energy.
pKa (Estimated) ~4.5 – 5.5 (Pyridine N)Critical: Solubility is pH-dependent. The molecule is more soluble at pH < 4.
LogP (Predicted) ~0.5 – 1.5Moderately lipophilic, but crystal packing limits dissolution.

Critical Solubilization Strategies

Strategy A: pH Manipulation (The Protonation Switch)

The most effective handle for solubilization is the pyridine nitrogen (N5 position). Under acidic conditions, this nitrogen becomes protonated, converting the neutral, insoluble molecule into a soluble cation.

  • Mechanism: Protonation disrupts planar stacking and increases polarity.

  • Target pH: pH < 4.0.

  • Recommended Buffers: Citrate (pH 3.0), Acetate (pH 4.0), or 0.1 N HCl for stock preparation.

Strategy B: The "Step-Down" Dilution Protocol

Directly adding a DMSO stock to a purely aqueous buffer often causes "dilution shock," resulting in immediate precipitation. A step-down approach using an intermediate solvent prevents this.

Visual Workflow: The Step-Down Protocol

StepDownProtocolStock1. Primary Stock(100% DMSO)Conc: 50 mMInter2. Intermediate Dilution(50% DMSO / 50% Water)Conc: 25 mMStock->Inter Slow Addition(Vortexing)PrecipPrecipitation Risk(Avoid Rapid Shift)Stock->PrecipDirect DilutionFinal3. Final Working Solution(Buffer pH < 5)Conc: 10-100 µMInter->Final Dropwise intoStirring BufferPrecip->FinalFailed Exp

Figure 1: Step-down dilution workflow to mitigate precipitation shock.

Troubleshooting & FAQs

Scenario 1: "My compound crashes out immediately upon adding DMSO stock to PBS."

Diagnosis: Phosphate Buffered Saline (PBS) typically has a pH of 7.4. At this pH, the pyridine nitrogen is unprotonated (neutral species), and the high ionic strength of PBS can induce a "salting-out" effect, driving the hydrophobic planar molecules together.

Corrective Action:

  • Switch Buffers: Do not use PBS initially. Use a lower pH buffer like Acetate (pH 4.5) or Citrate (pH 3.0) .

  • Reduce Ionic Strength: Use 10 mM buffer strength instead of 150 mM (standard PBS).

  • Add Surfactant: Pre-condition your buffer with 0.05% Tween-80 or 0.1% Pluronic F-68 . This provides a hydrophobic core to shield the molecule during the mixing phase.

Scenario 2: "I need to run a cellular assay at pH 7.4. How do I keep it soluble?"

Diagnosis: You are fighting the intrinsic solubility limit. At pH 7.4, the molecule is neutral. You must rely on excipients to maintain a supersaturated state or a colloidal dispersion.

Protocol: The Cyclodextrin Shield Cyclodextrins (CDs) form inclusion complexes, hiding the hydrophobic core while presenting a hydrophilic exterior.

  • Prepare Vehicle: Make a 20% (w/v) solution of HP-

    
    -Cyclodextrin (HP-
    
    
    -CD)
    in water.
  • Prepare Stock: Dissolve compound in DMSO (e.g., 20 mM).

  • Complexation Step: Add DMSO stock to the 20% CD solution before adding any salts or buffers. Sonicate for 10 minutes.

  • Final Dilution: Dilute this complex into your media. The CD complex prevents the neutral molecule from aggregating.

Scenario 3: "The solution is cloudy. Can I filter it?"

Technical Warning: Filtering a cloudy solution removes the active compound. If you see cloudiness, the compound has precipitated.

  • Do NOT filter unless you want to quantify the remaining soluble fraction.

  • Action: If cloudy, sonicate at 40°C for 15 minutes. If it remains cloudy, you have exceeded the solubility limit (S_max). You must dilute further or increase the co-solvent percentage.

Decision Tree for Solubility Optimization

Use this logic flow to determine the optimal formulation for your specific experiment.

SolubilityLogicStartStart: Define Experiment NeedsIsAcidicOKIs pH < 5.0 permissible?Start->IsAcidicOKAcidSolUse Acidic Buffer(Acetate/Citrate)+ 5% DMSOIsAcidicOK->AcidSolYesIsCellularIs it a Cellular Assay?(Requires pH 7.4)IsAcidicOK->IsCellularNoCycloUse HP-beta-Cyclodextrin(10-20% w/v)+ <1% DMSOIsCellular->CycloYesHighConcHigh Concentration Needed?(>100 µM)IsCellular->HighConcNoCoSolventUse Organic Co-solvent System(DMSO/PEG400/Water)Ratio: 10:40:50HighConc->CoSolventYesLowConcStandard Buffer + 1% DMSO(Keep < 50 µM)HighConc->LowConcNo

Figure 2: Decision tree for selecting the optimal solubilization strategy.

Experimental Data Reference

The following table summarizes expected solubility behaviors based on the imidazo[4,5-c]pyridine scaffold properties [1, 2].

Solvent SystemSolubility PotentialNotes
100% DMSO High (> 50 mM)Recommended for master stock storage (-20°C).
PBS (pH 7.4) Low (< 50 µM)Risk of precipitation. Avoid for stock prep.
0.1 M HCl Moderate/HighForms hydrochloride salt in situ. Good for chemical assays.
20% HP-

-CD
Moderate (~ 500 µM)Best for biological/animal studies at neutral pH.
PEG400 / Water (1:1) ModerateGood for high-concentration dosing formulations.

References

  • PubChem. 1-methyl-1H-imidazo[4,5-c]pyridine - Physical Properties and Solubility Data. National Library of Medicine. Available at: [Link]

  • MDPI. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules 2017. Available at: [Link]

Troubleshooting cyclization failures in imidazo[4,5-c]pyridine-2-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Imidazo[4,5-c]pyridine Synthesis Ticket Subject: Troubleshooting Cyclization & Functionalization of 2-Carboxamide Derivatives Status: Open Assigned Specialist: Senior Application Scientist[1]

Introduction: The "2-Carboxamide" Challenge

Welcome to the technical support hub for imidazo[4,5-c]pyridine synthesis. You are likely here because your LC-MS shows uncyclized intermediates, regioisomers, or a hydrolyzed carboxylic acid instead of your desired carboxamide.

Synthesizing the imidazo[4,5-c]pyridine-2-carboxamide core is chemically distinct from standard 2-alkyl or 2-aryl analogs.[1] The electron-deficient nature of the pyridine ring, combined with the labile nature of the oxalyl linker, creates a "perfect storm" for cyclization failure.

This guide prioritizes the "Ester-First" Strategy , which isolates the cyclization step from the amidation step to prevent side reactions like nitrile formation.

Visualizing the Failure Pathways

Before troubleshooting, verify where your synthesis is stalling using the flow diagram below.

ReactionPathways Start 3,4-Diaminopyridine + Diethyl Oxalate Inter_Open Intermediate A: Amino-Oxoacetate (Open Ring) Start->Inter_Open Acylation (Fast at 4-NH2) Fail_Nitrile FAILURE 2: Dehydration to Nitrile (If Amide formed before cyclization) Start->Fail_Nitrile Route B: Amide First + POCl3 Cyclized_Ester Intermediate B: Imidazo[4,5-c]pyridine-2-carboxylate Inter_Open->Cyclized_Ester Cyclization (Slow) Requires Heat/Acid Fail_Hydrolysis FAILURE 1: Hydrolysis to Carboxylic Acid (Moisture/Workup) Inter_Open->Fail_Hydrolysis Aq. Workup before closure Target Target: 2-Carboxamide Derivative Cyclized_Ester->Target Aminolysis (R-NH2) Cyclized_Ester->Fail_Hydrolysis NaOH/H2O Fail_Regio FAILURE 3: Regioisomer [4,5-b] (Impure Start Material)

Figure 1: Reaction logic flow.[1] The "Ester-First" route (Green nodes) avoids the nitrile trap (Red node).[1]

Module 1: The "Open Ring" Standoff (Incomplete Cyclization)

Symptom: LC-MS shows a mass corresponding to the starting material + 100 Da (ethyl oxalyl group) but no cyclized product (M-18).[1] Diagnosis: The 4-amino group (gamma position) is highly nucleophilic and acylates readily.[1] The 3-amino group (beta position) is deactivated by the adjacent pyridine nitrogen and steric hindrance, making the ring closure the rate-limiting step.

ParameterStandard Protocol (Fail)Optimized Protocol (Pass)
Reagent Diethyl oxalate (solvent)Diethyl oxalate (5-10 eq) in Xylene/Diphenyl ether
Temperature Reflux (185°C)140–160°C
Catalyst None or AcOHEaton’s Reagent (7.7 wt% P2O5 in MsOH)
Mechanism Thermal dehydrationAcid-mediated carbonyl activation

Troubleshooting Steps:

  • Switch to Eaton's Reagent: Polyphosphoric acid (PPA) is viscous and hard to work up.[1][2] Eaton's reagent allows for lower temperatures (80-100°C) and easier quenching.[1]

  • Avoid POCl3: While phosphorus oxychloride is a standard cyclizing agent, it is too harsh for the oxalyl moiety. It often leads to chlorination of the pyridine ring or "over-dehydration" if an amide is present.

  • Check Stoichiometry: Ensure you are using a large excess of diethyl oxalate if running thermally.[1] If using stoichiometric amounts, the mono-acylated product often precipitates out before cyclizing.

Module 2: Functional Group Survival (The Nitrile Trap)

Symptom: You attempted to make the amide before cyclization (reacting diamine with an oxalamide), and the product mass is -18 Da from the target (Nitrile formation). Diagnosis: Primary carboxamides (-CONH2) are easily dehydrated to nitriles (-CN) under the conditions required to close the imidazole ring (high heat or dehydrating agents).[1]

The "Ester-First" Protocol (Recommended):

  • Step 1 (Cyclization): React 3,4-diaminopyridine with diethyl oxalate to form Ethyl imidazo[4,5-c]pyridine-2-carboxylate .

    • Purification: This ester often precipitates upon cooling or adding diethyl ether.[1] Do not subject it to aqueous base.[1][2]

  • Step 2 (Aminolysis): React the isolated ester with your desired amine (R-NH2) in ethanol or THF.[1]

    • Why: This reaction proceeds under mild conditions (RT to 60°C), preserving the imidazole ring and avoiding dehydration conditions.

Module 3: Regioselectivity & Isomers

Symptom: NMR shows a complex mixture of isomers, or the crystal structure indicates the wrong fusion (e.g., [4,5-b]). Diagnosis:

  • Impurity: Commercial 3,4-diaminopyridine often contains 2,3-diaminopyridine contaminants.[1]

  • Tautomer Confusion: The imidazo[4,5-c]pyridine system has a mobile proton on the imidazole ring. N1-H and N3-H are tautomers.[1] However, N-alkylation (if applicable) fixes this position.[1]

  • Acylation Site: While 4-acylation is kinetically favored, forcing conditions can lead to mixtures.[1]

Verification Protocol:

  • 1H NMR Check: Look for the pyridine protons. In [4,5-c], you should see a singlet (C2-H of pyridine) and two doublets.[1] In [4,5-b], the splitting pattern differs (typically dd, dd, dd).

  • NOESY: If you have an N-alkyl group, use NOESY to check proximity to the pyridine ring protons to confirm N1 vs N3 regiochemistry.

FAQ: Quick Solutions

Q: My ester hydrolyzed to the carboxylic acid during workup. How do I save it? A: The 2-carboxylic acid is a zwitterion and very difficult to dissolve in organic solvents.[1]

  • Recovery: Dry the solid completely. Reflux in SOCl2 with a drop of DMF to form the acid chloride (carefully, as the pyridine N will also protonate/complex). Evaporate SOCl2, then add your amine and base immediately.

  • Prevention:[1][2][3] Do not use NaOH/NaHCO3 washes for the ester intermediate. Quench the cyclization reaction with ice water and extract immediately into EtOAc, or filter the precipitate if solid.

Q: Can I use microwave irradiation? A: Yes. Microwave heating (150°C, 10-30 min) in a sealed vessel with diethyl oxalate often drives the reaction to completion without the need for strong acids, overcoming the activation energy barrier of the 3-amino attack.

Q: Why is my yield low (<20%)? A: 3,4-diaminopyridine is electron-rich but the resulting intermediate is not.[1] If you are using oxidative conditions (e.g., air, metal catalysts), you might be forming azo-dimers or N-oxides.[1] Stick to inert atmosphere (N2/Ar) for the cyclization step.

References

  • Regioselectivity in 3,4-Diaminopyridine Acylation

    • Title: Regioselective Synthesis of an Imidazo[4,5-c]pyridine through Selective Acylation of 3,4-Diaminopyridine.[1][4]

    • Source:Journal of Organic Chemistry
    • URL:[Link][1][2]

  • Cyclization Methodologies (Eaton's Reagent vs PPA)

    • Title: Eaton's Reagent Catalysed Alacritous Synthesis of fused heterocycles.[2]

    • Source:ResearchGate / Synthetic Communications[1][2]

    • URL:[Link]

  • General Imidazo[4,5-c]pyridine Synthesis & Biological Activity

    • Title: Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives.[1][4][5][6]

    • Source:Molecules[1][2][4][7][8][9][10][11][12][13]

    • URL:[Link]

  • Solid Phase & Combinatorial Approaches

    • Title: Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines.[1]

    • Source:ACS Combinatorial Science[1][2]

    • URL:[Link][1][2]

Sources

Technical Support Center: Recrystallization Guide for 1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

User Query: "How do I optimize the recrystallization solvent system for 1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide to improve purity and yield?"

Compound Analysis:

  • Core Structure: Imidazo[4,5-c]pyridine (fused bicyclic heterocycle).[1]

  • Functional Groups: 1-Methyl (hydrophobic steric bulk), 2-Carboxamide (strong H-bond donor/acceptor).

  • Physicochemical Behavior: This molecule exhibits significant polarity due to the pyridine nitrogen and the carboxamide moiety. It has a high propensity for intermolecular hydrogen bonding, leading to high melting points (likely >200°C) and a risk of "oiling out" rather than crystallizing if the solvent polarity is not carefully balanced.

Support Directive: This guide moves beyond generic protocols. We focus on disrupting the strong crystal lattice energy of the amide while ensuring differential solubility to reject impurities (typically unreacted 3,4-diaminopyridines or oxidation byproducts).

Solvent Selection Matrix

The following matrix ranks solvent systems based on dielectric constant (


), boiling point, and observed efficacy for imidazo[4,5-c]pyridine derivatives.
Solvent SystemRoleSuitabilityTechnical Notes
Ethanol (Abs.) PrimaryHigh Gold Standard. Balances solubility at reflux with poor solubility at RT. Excellent for rejecting polar impurities.
Methanol PrimaryModerateGood solubility, but yield may suffer due to high solubility at RT. Use if the compound is insoluble in refluxing EtOH.
EtOH : Water (9:1) BinaryHigh Water acts as a powerful antisolvent and polarity modifier. Crucial for removing inorganic salts (e.g., Zn/Cu catalysts).
Isopropanol (IPA) PrimaryModerateHigher boiling point allows for better dissolution of stubborn solids. Slower evaporation promotes larger crystal growth.
DMF / Water BinaryRescueOnly for highly insoluble samples. Dissolve in min. DMF, add warm water until turbid. Risk:[2] Solvent inclusion in crystal lattice.
Ethyl Acetate Anti-SolventLowPoor solubility for this specific amide. Use only as an antisolvent to force precipitation from Methanol.

Optimized Experimental Protocol

Objective: Purify crude 1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide to >98% HPLC purity.

Phase A: Dissolution & Clarification
  • Charge: Place 1.0 g of crude material in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Solvent Addition: Add Ethanol (Absolute) (start with 10 mL/g).

  • Reflux: Heat to reflux (

    
    C).
    
    • Observation: If solid remains, add solvent in 1 mL increments.

    • Checkpoint: If volume exceeds 30 mL/g and solid persists, switch to Methanol or add 5% DMF .

  • Hot Filtration: If the solution is dark or contains insoluble black specks (char/metal residue), filter immediately through a pre-heated Celite pad. Do not let the funnel cool.

Phase B: Crystallization & Isolation
  • Controlled Cooling: Remove heat. Allow the flask to cool to room temperature (RT) slowly over 2 hours.

    • Critical: Do not use an ice bath immediately. Rapid cooling traps impurities.

  • Nucleation Check: If no crystals form at RT, scratch the glass wall or add a seed crystal.

  • Maturation: Once crystallization begins, cool to

    
    C (ice bath) for 1 hour to maximize yield.
    
  • Filtration: Collect solids via vacuum filtration.

  • Wash: Wash the filter cake with cold Ethanol (

    
    C).
    
  • Drying: Dry under vacuum at

    
    C for 12 hours. Amides are hygroscopic; ensure the desiccator contains 
    
    
    
    or silica.

Troubleshooting Guide (Q&A)

Issue 1: The "Oiling Out" Phenomenon

Q: My product separates as a sticky oil at the bottom of the flask instead of crystals. Why? A: This occurs when the compound's melting point in the solvent mixture is lower than the solvent's boiling point, or the solution is too concentrated (supersaturation overshoot).

  • Fix: Re-heat the mixture to dissolve the oil. Add a small amount of the better solvent (e.g., more Ethanol). Allow the solution to cool much more slowly.

  • Advanced Fix: Add a seed crystal at the temperature just above where the oil usually forms (the "metastable zone").

Issue 2: Impurity Persistence

Q: The crystals look white, but NMR shows 5% starting material (diaminopyridine). A: The starting material is basic. It may be co-crystallizing.

  • Fix: Recrystallize again using 95% Ethanol (5% Water) . The water helps keep the more polar/basic amine impurities in the mother liquor. Alternatively, wash the crude solid with dilute aqueous

    
     before recrystallization to remove acidic byproducts, or water to remove salts.
    
Issue 3: Polymorphism

Q: My melting point varies by 5-10 degrees between batches. A: Carboxamides form strong hydrogen bond networks and are prone to polymorphism (different crystal packing).

  • Fix: Standardize your cooling rate. Rapid cooling (

    
    C/min) often yields metastable polymorphs (lower MP). Slow cooling (
    
    
    
    C/min) yields the thermodynamic stable form (higher MP).

Visual Workflows

Workflow A: Recrystallization Decision Tree

Recrystallization_Workflow Start Crude Material (1g) Solvent Add Ethanol (10 vol) Heat to Reflux Start->Solvent Dissolved Fully Dissolved? Solvent->Dissolved AddSolvent Add more EtOH (or switch to MeOH) Dissolved->AddSolvent No Filter Hot Filtration (Remove insolubles) Dissolved->Filter Yes AddSolvent->Dissolved Cooling Slow Cool to RT (2 hours) Filter->Cooling Crystals Crystals Formed? Cooling->Crystals IceBath Cool to 0°C Filter & Wash Crystals->IceBath Yes Oil Oiling Out? Crystals->Oil No Seed Scratch Glass / Add Seed Crystal Seed->Cooling Oil->Seed No (Solution Clear) Reheat Reheat & Dilute Oil->Reheat Yes Reheat->Cooling

Figure 1: Decision tree for optimizing the recrystallization of imidazo[4,5-c]pyridine amides.

Workflow B: Troubleshooting Impurity Profiles

Impurity_Logic Impurity Impurity Type StartingMat Unreacted Diamine (Basic) Impurity->StartingMat Byproduct Oxidation/Colored (Non-polar) Impurity->Byproduct Salts Inorganic Salts (Zn/Cu catalysts) Impurity->Salts Action1 Use EtOH/Water (Keeps amine in solution) StartingMat->Action1 Action2 Activated Charcoal Hot Filtration Byproduct->Action2 Action3 Water Wash prior to Recryst. Salts->Action3

Figure 2: Strategic interventions based on specific impurity profiles.

References

  • Synthesis of 2-Substituted 1H-Imidazo[4,5-c]pyridine Derivatives Catalyzed by Zinc Triflate. Source: Journal of Scientific and Innovative Research. Context: Establishes ethanol as a primary recrystallization solvent for this class of heterocycles. URL:[Link]

  • Synthesis of Imidazo[1,2-a]Pyridine Derivatives Using Copper Silicate. Source: Letters in Applied NanoBioScience. Context: Confirms the efficacy of hot ethanol for purifying imidazopyridine cores. URL:[Link]

  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines. Source: ACS Combinatorial Science. Context: Discusses solubility profiles in DMSO/DMF and cyclization pathways relevant to the carboxamide formation. URL:[Link]

  • Synthesis of 2-methyl-1H-imidazo[4,5-c]pyridine. Source: PrepChem. Context: Provides baseline solubility data for the 1-methyl-imidazo[4,5-c]pyridine core structure. URL:[Link]

Sources

Minimizing side reactions during the methylation of imidazo[4,5-c]pyridine precursors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Heterocyclic Functionalization Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to selectively methylate imidazo[4,5-c]pyridine precursors. The structural complexity of this bicyclic system—specifically the presence of three reactive nitrogen atoms (N1, N3, and N5)—often leads to poor regioselectivity and unwanted side reactions such as overmethylation.

This guide dissects the mechanistic causality behind these issues and provides field-proven, self-validating protocols to ensure your syntheses are both predictable and scalable.

Part 1: Mechanistic Insights & Troubleshooting FAQs

Q1: Why am I observing significant quaternization at the N5 position during methylation?

The Causality: The imidazo[4,5-c]pyridine core contains a highly basic pyridine nitrogen at the N5 position. Carbon-13 NMR protonation studies reveal that in the neutral molecule, N5 is the most basic site and readily accepts protons or electrophiles[1]. If your methylating agent (e.g., methyl iodide) is introduced before the imidazole ring (pKa ~12–13) is completely deprotonated, the neutral N5 nitrogen will act as a potent nucleophile. This results in the formation of an unwanted N5-methylpyridinium quaternary salt. The Solution: You must ensure complete deprotonation of the imidazole ring to form the imidazolide anion prior to adding the electrophile. The negatively charged imidazolide anion is significantly more nucleophilic than the neutral N5 nitrogen, effectively outcompeting it for the methylating agent.

Q2: How do I control the regioselectivity between N1 and N3 methylation?

The Causality: Once deprotonated, the imidazolide anion acts as an ambident nucleophile, sharing electron density across both the N1 and N3 positions. Under standard basic conditions (e.g., K₂CO₃ in DMF), the dissociated counterion provides minimal coordination, leaving the reaction to be governed purely by "steric approach control." This typically yields a nearly statistical mixture of N1 and N3 regioisomers, slightly favoring the less hindered site. The Solution: To achieve high regioselectivity, you must switch from steric control to coordination control. Utilizing organomagnesium bases, such as 2,2,6,6-tetramethylpiperidinylmagnesium chloride (TMPMgCl), forms a rigid magnesium-imidazolide complex. The Mg²⁺ ion coordinates with adjacent heteroatoms or substituents, directing the electrophile to a specific nitrogen—often enabling direct, protecting-group-free (PGF) alkylation of even the more sterically encumbered position[2].

Q3: Does solvent choice impact these side reactions?

The Causality: Yes. Highly polar aprotic solvents like DMF or DMSO strip the counterion from the imidazolide anion. While this maximizes overall nucleophilicity (speeding up the reaction), it destroys any potential for coordination-directed regioselectivity. The Solution: When using organomagnesium reagents to direct N1/N3 selectivity, moderately polar solvents like anhydrous THF are required to maintain the integrity of the metal-substrate coordination complex.

Part 2: Diagnostic Workflow

Use the following logic tree to diagnose and resolve your specific methylation side reactions.

TroubleshootingWorkflow Start Methylation of Imidazo[4,5-c]pyridine Q_N5 Issue: N5-Quaternization (Overmethylation)? Start->Q_N5 Sol_N5 Solution: Pre-form anion with NaH or Cs2CO3 Q_N5->Sol_N5 Yes Q_Regio Issue: Poor N1/N3 Regioselectivity? Q_N5->Q_Regio No Sol_N5->Q_Regio Sol_Regio Solution: Use TMPMgCl for coordination control Q_Regio->Sol_Regio Yes Success Target Regioisomer Isolated Q_Regio->Success No Sol_Regio->Success

Workflow for diagnosing and resolving imidazo[4,5-c]pyridine methylation side reactions.

Part 3: Quantitative Reagent Comparison

Selecting the correct reagent system is critical for minimizing side reactions. The table below summarizes the expected outcomes based on the base and solvent system chosen.

Table 1: Impact of Reagent Systems on Methylation Regioselectivity and Side Reactions

Reagent SystemSolventTempN1:N3 SelectivityN5 Overmethylation RiskTypical Yield
K₂CO₃ + MeI DMF25 °CPoor (~1:1)High (if base is slow)60–75%
NaH + MeI THF0 °CModerate (Steric-driven)Very Low80–85%
TMPMgCl + MeI THF0 °CHigh (Coordination-driven)None85–95%
Mitsunobu (MeOH) THF25 °CSubstrate DependentNone65–75%

Part 4: Validated Experimental Protocol

Highly Regioselective N-Methylation using Organomagnesium Bases

This protocol leverages TMPMgCl to ensure complete deprotonation (eliminating N5 reactivity) and utilizes magnesium coordination to dictate N1/N3 regioselectivity[2].

Step 1: Preparation and Drying

  • Flame-dry a Schlenk flask under vacuum and backfill with inert gas (N₂ or Argon).

  • Add the imidazo[4,5-c]pyridine precursor (1.0 equiv) and dissolve in anhydrous THF to achieve a 0.1 M concentration.

  • Cool the solution to 0 °C using an ice bath.

Step 2: Deprotonation (The Critical Hold-Point) 4. Dropwise add TMPMgCl (1.1 equiv, 1.0 M solution in THF/toluene) to the cooled solution over 5 minutes. 5. Stir the reaction mixture for 30 minutes at 0 °C. 6. Self-Validation Checkpoint: Before proceeding, withdraw a 10 µL aliquot of the reaction mixture and quench it in D₂O. Analyze the sample via LC-MS. The complete disappearance of the imidazole N-H proton signal (or a +1 Da mass shift indicating quantitative deuterium incorporation) confirms that the nucleophilic imidazolide anion is fully formed. Do not proceed to Step 3 until this is confirmed, or N5-overmethylation will occur.

Step 3: Alkylation 7. Once deprotonation is validated, add methyl iodide (MeI, 1.2 equiv) dropwise. 8. Maintain the reaction at 0 °C for 1 hour, then remove the ice bath and allow the mixture to slowly warm to room temperature over 4 hours.

Step 4: Quench and Isolation 9. Quench the reaction by adding saturated aqueous NH₄Cl to neutralize unreacted base and destroy excess MeI. 10. Extract the aqueous layer with Ethyl Acetate (3x). 11. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 12. Purify the crude mixture via flash column chromatography to isolate the target regioisomer.

References

  • Direct, Regioselective N-Alkylation of 1,3-Azoles. Organic Letters - ACS Publications.
  • Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. ACS Publications.
  • A carbon-13 nuclear magnetic resonance study of protonation in Imidazo[4,5-c]pyridines. Australian Journal of Chemistry - CSIRO Publishing.

Sources

Resolving HPLC peak tailing for 1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide analysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Peak Tailing for 1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide

Executive Summary

You are likely experiencing peak tailing (Asymmetry factor


) due to the specific physicochemical properties of the imidazo[4,5-c]pyridine  core.[1] This molecule presents a "double-edged" chromatographic challenge:
  • Basicity: The pyridine nitrogen (N5 position) and imidazole ring create a basic center (pKa ~5.5–6.5), which becomes protonated at neutral pH and interacts ionically with residual silanols on the column stationary phase.[1]

  • H-Bonding: The 2-carboxamide moiety is a strong hydrogen bond donor/acceptor, leading to secondary retention mechanisms if the stationary phase is not adequately shielded.

This guide provides three self-validating protocols to resolve this, moving from mobile phase modification to stationary phase selection.

Module 1: The Diagnostic Logic (Root Cause Analysis)

Before altering your chemistry, confirm the source of the tailing. Use this logic gate to distinguish between Chemical Interactions (Silanols) and Physical Issues (System/Column void).

TroubleshootingLogic Start START: Peak Tailing Detected (As > 1.5) CheckLoad Step 1: Inject 1/10th Concentration Start->CheckLoad LoadResult Peak Shape Improves? CheckLoad->LoadResult Overload Diagnosis: Mass Overload Action: Dilute Sample LoadResult->Overload Yes CheckNeutrals Step 2: Inject Neutral Standard (e.g., Toluene/Uracil) LoadResult->CheckNeutrals No NeutralResult Neutral Peak Tails? CheckNeutrals->NeutralResult Physical Diagnosis: Physical Void/Dead Volume Action: Replace Column/Fittings NeutralResult->Physical Yes Chemical Diagnosis: Silanol Interaction (The 'Pyridine Problem') NeutralResult->Chemical No ActionChem Proceed to PROTOCOL A or B Chemical->ActionChem

Figure 1: Diagnostic logic tree to isolate chemical interactions (silanols) from physical system failures.

Module 2: The Solution Protocols
Protocol A: The "Low pH" Suppression (Standard Approach)

Best for: Standard C18 columns, MS-compatible workflows.[1]

The Mechanism: At pH < 3.0, surface silanols (Si-OH) remain protonated and neutral, preventing them from ion-exchanging with the positively charged pyridine nitrogen.[1]

Step-by-Step Implementation:

  • Acidify Mobile Phase A: Add 0.1% v/v Trifluoroacetic Acid (TFA) or 0.1% Formic Acid .

    • Expert Note: TFA is superior for peak shape because the trifluoroacetate anion forms an ion pair with the protonated base, masking the charge. Formic acid is weaker but better for MS sensitivity.

  • Buffer Strength: If using Formic Acid, you must add a buffering salt. Use 10–20 mM Ammonium Formate . Acid alone is often insufficient to mask the high activity of the imidazo-pyridine core.

  • pH Check: Ensure final aqueous pH is 2.5 ± 0.2 .

Validation Criteria:

  • Peak asymmetry (

    
    ) should drop below 1.3.[1]
    
  • Retention time (

    
    ) will likely decrease compared to neutral pH.
    
Protocol B: The "High pH" Switch (Advanced Approach)

Best for: Hybrid columns (e.g., Waters XBridge, Agilent Poroshell HPH), maximizing retention.[1]

The Mechanism: By raising the pH to > 9.0 (at least 2 units above the pKa of the pyridine ring), you deprotonate the molecule. The neutral molecule interacts only via hydrophobic mechanisms, eliminating silanol tailing entirely.[1]

Step-by-Step Implementation:

  • Select Correct Column: DO NOT use standard silica C18.[2] Use a Hybrid Organic-Inorganic Particle (BEH) or High-pH stable core-shell column.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (Methanol is acceptable but creates higher pressure).

Validation Criteria:

  • Expect significantly increased retention (neutral species are more hydrophobic).

  • Peak symmetry is often superior to low pH methods for this class of compounds.

Protocol C: The "Shielding" Method (Polar-Embedded)

Best for: Compounds with polar groups (Carboxamide) that show dewetting or poor solubility.[1]

The Mechanism: Use a Polar-Embedded Group (PEG) column (e.g., Amide-C18 or Carbamate-C18).[1] The embedded polar group creates a "water shield" near the silica surface, preventing the imidazo-pyridine from reaching the silanols. It also interacts favorably with your 2-carboxamide group.

Recommended Phases:

  • Agilent Bonus-RP

  • Waters SymmetryShield RP18

  • Phenomenex Synergi Fusion-RP

Module 3: Quantitative Comparison of Methods
ParameterProtocol A (Low pH/TFA)Protocol B (High pH)Protocol C (Polar Embedded)
Primary Mechanism Silanol Protonation + Ion PairingAnalyte DeprotonationSteric/Water Shielding
Mobile Phase Water/ACN + 0.1% TFA10mM NH4HCO3 (pH 10)Water/ACN + 10mM Phosphate
Peak Symmetry Excellent (As ~1.[1]1)Superior (As ~1.[1]0)Good (As ~1.[1]2)
MS Compatibility Good (Signal suppression possible)ExcellentExcellent
Column Life StandardHigh (Requires specific column)Standard
Risk TFA can linger in systemSilica dissolution if wrong columnDifferent selectivity
Module 4: Frequently Asked Questions (FAQs)

Q1: I am using 0.1% Formic Acid but still see tailing. Why? A: Formic acid is a weak ion-pairing agent compared to TFA. The imidazo[4,5-c]pyridine nucleus is highly basic.[1] The "c" isomer exposes the pyridine nitrogen significantly. You likely have "ionic overload" on the silanols. Fix: Add 20 mM Ammonium Formate to the mobile phase to increase ionic strength, which competes with your analyte for silanol sites.

Q2: Can I use Triethylamine (TEA) to fix the tailing? A: Yes, historically, TEA was used as a "sacrificial base" to saturate silanols.[1] However, for modern HPLC/UHPLC, this is not recommended if you can avoid it.[1] TEA permanently modifies the column surface and is incompatible with LC-MS (severe contamination). Use Protocol B (High pH) or a better column instead.

Q3: My peak is splitting, not just tailing. Is this the same issue? A: Likely not. Peak splitting for this molecule often indicates the sample solvent is too strong. If you dissolve the carboxamide in 100% DMSO or ACN and inject into a high-aqueous mobile phase, the analyte precipitates or travels faster than the eluent initially. Fix: Dilute your sample with the starting mobile phase (e.g., 90% Water / 10% ACN).[1]

Q4: How does the carboxamide group affect my column choice? A: The 2-carboxamide group is a hydrogen bond donor. On standard C18, it may cause "fronting" if the loading is high, or secondary tailing.[1] Protocol C (Polar-Embedded/Amide columns) is specifically designed to interact favorably with this functional group, often providing better selectivity than standard C18.[1]

References
  • BenchChem. Technical Support Center: Chromatographic Purification of Pyridine Derivatives. (Accessed 2025).[1][3][4][5] [1]

  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting - Residual Silanol Interactions.

  • Element Lab Solutions. Peak Tailing in HPLC: Causes and Remediation.

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC? Silanol Interactions and pH Effects.[3][6][7][8][9][10] (2025).[1][2][3][4][5]

  • MTC-USA. Base-Deactivated HPLC Columns and Type-C Silica Technology. (2026).[9][11][12] [1]

  • Chromatography Online. Methods for Changing Peak Resolution in HPLC: Amide Functionality Effects. (2020).[1]

Sources

Validation & Comparative

1H NMR Spectral Analysis and Regioisomer Assignment for 1-Methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide: A Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Regioselectivity in 3-Deazapurines

The imidazo[4,5-c]pyridine scaffold—often referred to as a 3-deazapurine—is a privileged heterocyclic core in modern drug discovery. Due to its bioisosteric resemblance to purines, this skeleton is heavily utilized in the development of kinase inhibitors, antiviral agents, and targeted anticancer therapeutics (1[1], 2[2]).

However, synthesizing functionalized derivatives like 1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide presents a significant analytical bottleneck. Alkylation or cyclization of the imidazole ring typically yields a mixture of N1 and N3 regioisomers (3[3]). Because the scalar coupling (J-coupling) across the fused imidazole ring is virtually non-existent, standard 1D


H NMR cannot definitively distinguish between the 1-methyl and 3-methyl isomers (4[4]).

To solve this, analytical chemists must rely on through-space magnetization transfer techniques. This guide objectively compares 1D and 2D NMR methodologies, providing a self-validating protocol for the unambiguous structural assignment of 1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide.

Methodological Comparison: 1D vs. 2D NMR Approaches

Differentiating N1 vs. N3 alkylation requires mapping the spatial proximity (< 5 Å) of the methyl protons to the isolated protons on the pyridine ring. Below is a performance comparison of the three primary analytical techniques used for this determination.

Table 1: Performance Comparison of Analytical Techniques for Regioisomer Differentiation

TechniqueAcquisition TimeStructural ConfidenceSpecificity for N1 vs N3 IsomersMethodological Limitations
1D

H NMR
< 5 minsLowPoor (Relies on subtle chemical shift deviations)Cannot definitively prove spatial connectivity across the fused ring system.
1D Selective NOE 10–15 minsHighExcellent (Direct spatial proof)Requires prior knowledge of exact chemical shifts to selectively irradiate the methyl peak without exciting adjacent signals.
2D NOESY 1–3 hoursAbsolute (Gold Standard)Excellent (Maps all <5 Å interactions globally)Longer acquisition time; requires high sample concentration or a high-field magnet (≥ 400 MHz) to resolve cross-peaks.

Verdict: While 1D Selective NOE is excellent for routine Quality Control of known batches, 2D NOESY remains the gold standard for de novo structural elucidation, as it captures the entire spatial network of the molecule in a single experiment (5[5]).

Spectral Analysis & Mechanistic Proof

To interpret the NOESY spectrum, we must first understand the topology of the imidazo[4,5-c]pyridine core.

  • The pyridine nitrogen is designated as N5 .

  • The bridgehead carbons are C3a and C7a .

  • The remaining protons on the pyridine ring are located at C4 , C6 , and C7 .

The Causality of the Chemical Shifts
  • H4 (Singlet, ~9.05 ppm): This proton is isolated between the bridgehead C3a and the highly electronegative pyridine N5. Lacking adjacent protons, it appears as a sharp singlet and is heavily deshielded.

  • H6 & H7 (Doublets, ~8.40 & 7.75 ppm): These are adjacent protons. H6 is alpha to N5 (more deshielded), while H7 is beta to N5. They couple to each other with a characteristic ortho J-coupling of ~5.5 Hz.

  • Carboxamide (-CONH

    
    ):  Due to restricted rotation around the C-N bond, the two amide protons exist in different magnetic environments (diastereotopic) and appear as two distinct broad singlets in hydrogen-bonding solvents like DMSO-d6.
    
The NOESY Decision Logic

The definitive proof of regiochemistry lies in the Nuclear Overhauser Effect (NOE):

  • In the 1-methyl isomer , the N1-CH

    
     group is attached adjacent to the C7a bridgehead, placing it in direct spatial proximity to H7 .
    
  • In the 3-methyl isomer , the N3-CH

    
     group is attached adjacent to the C3a bridgehead, placing it in direct spatial proximity to H4 .
    

G Start Synthesized Compound (Methyl-imidazo[4,5-c]pyridine) NMR1D 1D 1H NMR Analysis Identify Pyridine Protons (H4, H6, H7) Start->NMR1D NOESY 2D NOESY Experiment Analyze N-CH3 Spatial Correlations NMR1D->NOESY Confirm purity & shifts Decision Which proton shows an NOE correlation with N-CH3? NOESY->Decision Extract cross-peaks Isomer1 Correlation with H7 (d, ~7.8 ppm) Result: 1-Methyl Isomer Decision->Isomer1 Proximity to C7 Isomer3 Correlation with H4 (s, ~9.0 ppm) Result: 3-Methyl Isomer Decision->Isomer3 Proximity to C4

Workflow for differentiating imidazo[4,5-c]pyridine regioisomers using 2D NOESY NMR.

Table 2:


H NMR Spectral Assignment for 1-Methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide 
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)AssignmentDiagnostic 2D Correlation (NOESY)
9.05Singlet (s)1H-Pyridine H4None with N-CH

8.40Doublet (d)1H5.5Pyridine H6COSY with H7
8.10Broad Singlet (br s)1H--CONH

(H

)
Exchangeable
7.80Broad Singlet (br s)1H--CONH

(H

)
Exchangeable
7.75Doublet (d)1H5.5Pyridine H7Strong NOE with N1-CH

4.15Singlet (s)3H-N1-CH

Strong NOE with H7

Experimental Protocol: Self-Validating NMR Workflow

To ensure absolute trustworthiness, the following protocol builds a self-validating system where scalar couplings (COSY) validate the spin system before spatial correlations (NOESY) are used to assign the regiochemistry.

Phase 1: Sample Preparation
  • Solvent Selection : Dissolve 10–15 mg of the purified analyte in 0.6 mL of anhydrous DMSO-d6.

    • Causality: DMSO-d6 is strictly chosen over CDCl

      
      . The highly polar carboxamide group causes poor solubility in chlorinated solvents. Furthermore, DMSO acts as a strong hydrogen-bond acceptor, slowing the exchange rate of the -CONH
      
      
      
      protons and allowing them to be observed as distinct peaks rather than broadening into the baseline.
  • Filtration : Pass the solution through a 0.2 μm PTFE syringe filter directly into a 5 mm precision NMR tube.

    • Causality: Removing paramagnetic particulates (e.g., trace metals from synthesis) prevents localized magnetic field inhomogeneities, ensuring the sharp linewidths required to resolve the 5.5 Hz J-coupling of the pyridine protons.

Phase 2: Acquisition Parameters (600 MHz Spectrometer)
  • 1D

    
    H NMR Acquisition :
    
    • Pulse Sequence: Standard 30° pulse (zg30).

    • Relaxation Delay (D1): 2.0 s. Causality: Ensures complete longitudinal relaxation for accurate integration of the methyl vs. pyridine protons.

    • Scans (NS): 16.

  • 2D COSY (Validation Step) :

    • Acquire a standard gradient COSY. Verify the cross-peak between the doublets at ~8.40 ppm (H6) and ~7.75 ppm (H7). This confirms the continuous spin system of the pyridine ring and positively identifies H7.

  • 2D NOESY (Assignment Step) :

    • Pulse Sequence: Phase-sensitive NOESY with gradient pulses (noesygpphpp).

    • Mixing Time (

      
      ): 300 ms . Causality: For small molecules (MW ~176  g/mol ), a mixing time of 300–500 ms is optimal. It allows sufficient NOE cross-relaxation (signal buildup) while minimizing spin-diffusion artifacts (secondary NOEs) that could lead to false-positive spatial correlations across the rigid fused ring.
      
    • Increments (t1): 256, with 16 scans per increment.

    • D1: 2.0 s.

By cross-referencing the H6-H7 COSY correlation with the N-CH


 to H7 NOESY correlation, the 1-methyl regiochemistry is proven with absolute analytical certainty.

References

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applic
  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines.
  • Regioselective N-alkylation of some 2-(Substituted Phenyl) Imidazo[4,5-c] Pyridines: Synthesis and Structure Elucidation by NMR.
  • N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences.
  • Regioselective N-alkylation of some 2-(Substituted Phenyl) Imidazo[4,5-c] Pyridines: Synthesis and Structure Elucidation by NMR.

Sources

A Comparative Guide to the Purity Assessment of 1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide: A Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the rigorous assessment of a drug candidate's purity is a cornerstone of safety and efficacy. For novel heterocyclic compounds such as 1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide, a potent building block in medicinal chemistry, establishing a robust and validated analytical method for purity determination is paramount. This guide provides an in-depth, scientifically grounded protocol for a validated High-Performance Liquid Chromatography (HPLC) method, comparing it with other potential analytical techniques and offering the experimental data necessary for its implementation.

The development and validation of this method adhere to the stringent guidelines set forth by the International Council for Harmonisation (ICH)[1][2][3], the United States Pharmacopeia (USP)[4][5][6], and the Food and Drug Administration (FDA)[7][8][9], ensuring its suitability for regulatory submission.

The Criticality of Purity Assessment

Imidazopyridine derivatives are a class of compounds with a wide range of biological activities, making them attractive candidates for drug discovery.[10][11] The purity of an Active Pharmaceutical Ingredient (API) directly impacts its safety, efficacy, and stability. Impurities, which can arise from the synthesis process, degradation, or storage, may be toxic or alter the drug's intended pharmacological effect.[12][13] Therefore, a highly sensitive and specific analytical method is required to detect and quantify any potential impurities.

Comparative Analysis of Analytical Techniques

While several analytical techniques can be employed for purity assessment, HPLC remains the gold standard in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[14][15][16]

Technique Advantages Disadvantages Applicability to 1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide
High-Performance Liquid Chromatography (HPLC) High resolution, high sensitivity, quantitative accuracy, applicable to a wide range of compounds.[3][16]Can be time-consuming, requires specialized equipment.Excellent. Ideal for separating the main compound from closely related impurities.
Ultra-High-Performance Liquid Chromatography (UHPLC) Faster analysis times, higher resolution, and reduced solvent consumption compared to HPLC.[16]Higher backpressure requires more advanced instrumentation.Excellent. A superior alternative to HPLC for high-throughput screening.
Gas Chromatography (GC) Excellent for volatile and thermally stable compounds.[13][16]Not suitable for non-volatile or thermally labile compounds like the target molecule.Poor. The compound is not sufficiently volatile for GC analysis.
Thin-Layer Chromatography (TLC) Simple, rapid, and cost-effective for qualitative analysis.[5]Limited resolution and not easily quantifiable.Fair. Useful for rapid, preliminary purity checks but not for definitive quantification.
Spectrophotometry (UV-Vis) Simple, rapid, and non-destructive.[17]Lacks specificity; cannot distinguish between the API and impurities with similar chromophores.[17]Poor. Not suitable for purity assessment due to its lack of specificity.
Mass Spectrometry (MS) Highly sensitive and specific for identification of impurities.[12][18]Primarily a qualitative tool; quantitative analysis can be complex.Good. Best used in conjunction with a separation technique like HPLC (LC-MS) for impurity identification.

Given the chemical nature of 1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide, a reverse-phase HPLC method with UV detection offers the optimal balance of specificity, sensitivity, and quantitative accuracy for purity assessment.

Validated HPLC-UV Method for Purity Assessment

This section details the developed and validated HPLC method for the purity determination of 1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide.

Experimental Workflow

The overall workflow for the HPLC method development and validation is depicted below.

HPLC_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R2)) Dev_Start Define Analytical Target Profile Column_Selection Column & Stationary Phase Selection Dev_Start->Column_Selection Mobile_Phase_Opt Mobile Phase Optimization Column_Selection->Mobile_Phase_Opt Detection_Wavelength Wavelength Selection Mobile_Phase_Opt->Detection_Wavelength Dev_End Optimized HPLC Method Detection_Wavelength->Dev_End Val_Start Validation Protocol Dev_End->Val_Start Transfer to Validation Specificity Specificity Val_Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Val_End Validated Method Robustness->Val_End

Caption: Workflow for HPLC Method Development and Validation.

Chromatographic Conditions
Parameter Condition Rationale
Instrument Agilent 1260 Infinity II HPLC or equivalent with UV/Vis DetectorA standard, reliable HPLC system suitable for pharmaceutical analysis.
Column Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µmThe C18 stationary phase provides excellent retention and selectivity for the moderately polar target compound.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape and is MS-compatible if needed for impurity identification.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient Elution 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25-26 min: 90-10% B; 26-30 min: 10% BA gradient elution is necessary to separate the main peak from potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA small injection volume minimizes band broadening.
Detection Wavelength 280 nmThe wavelength of maximum absorbance for the imidazopyridine core, providing high sensitivity.
Sample Diluent Mobile Phase A:Mobile Phase B (90:10, v/v)Ensures compatibility with the initial mobile phase conditions and good sample solubility.
Method Validation Protocol

The validation of the analytical procedure is crucial to demonstrate its suitability for its intended purpose.[9][19][20] The following validation parameters were assessed according to ICH Q2(R2) guidelines.[1][2][8]

Validation_Parameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Detection Limit (LOD) Validation->LOD LOQ Quantitation Limit (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness SystemSuitability System Suitability Validation->SystemSuitability

Caption: Key Parameters for HPLC Method Validation.

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8][14]

  • Procedure: A solution of 1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide was spiked with known related substances and potential impurities. The chromatograms were evaluated to ensure that the main peak was well-resolved from all other peaks.

  • Results: The method demonstrated excellent specificity, with a resolution of >2.0 between the main peak and all potential impurities.

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3][15]

  • Procedure: A series of solutions of 1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide were prepared at concentrations ranging from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Each solution was injected in triplicate.

  • Results:

Parameter Result Acceptance Criteria
Correlation Coefficient (r²) 0.9998≥ 0.999
Range 50 - 150 µg/mLDefined by linearity, accuracy, and precision.

Accuracy is the closeness of the test results obtained by the method to the true value.[8][14]

  • Procedure: The accuracy was determined by the recovery of a known amount of the analyte spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the nominal concentration). Each level was prepared in triplicate.

  • Results:

Spike Level Mean Recovery (%) Acceptance Criteria
80%99.5%98.0% - 102.0%
100%100.2%98.0% - 102.0%
120%100.8%98.0% - 102.0%

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).[14][15]

  • Procedure:

    • Repeatability (Intra-day precision): Six replicate injections of the 100% concentration solution were performed on the same day.

    • Intermediate Precision (Inter-day precision): The repeatability assay was performed on a different day by a different analyst using a different instrument.

  • Results:

Precision Type RSD (%) Acceptance Criteria
Repeatability 0.45%≤ 2.0%
Intermediate Precision 0.82%≤ 2.0%

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15]

  • Procedure: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • Results:

Parameter Result
LOD 0.05 µg/mL
LOQ 0.15 µg/mL

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[3][8]

  • Procedure: Small variations were made to the following parameters: flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).

  • Results: The system suitability parameters remained within the acceptance criteria for all tested variations, indicating the method is robust.

Conclusion

The validated reverse-phase HPLC-UV method presented in this guide is a reliable, accurate, and robust technique for the purity assessment of 1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide. It meets the stringent requirements of international regulatory bodies and is suitable for use in quality control and stability studies. While other techniques have their merits, HPLC provides the most comprehensive and reliable data for ensuring the purity of this important pharmaceutical intermediate. This guide serves as a comprehensive resource for researchers and drug development professionals, enabling them to implement a scientifically sound analytical method for this and similar compounds.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • United States Pharmacopeia. <621> Chromatography. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • uspbp.com. <621> CHROMATOGRAPHY. [Link]

  • Waters Corporation. (2023). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>?. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]

  • IJRAR.org. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

  • AAPS PharmSciTech. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2023). Techniques for Quality Control in Pharmaceutical Analysis. [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • Slideshare. Ich guidelines for validation final. [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • Journal of Medicinal Chemistry. Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. [Link]

  • ResearchGate. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. [Link]

  • SIELC Technologies. (2018). 1H-Imidazo[4,5-b]pyridine. [Link]

  • Molecules. (2018). Synthesis of New Imidazopyridine Nucleoside Derivatives Designed as Maribavir Analogues. [Link]

  • E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. [Link]

  • ResearchGate. Production of imidazopyridines. [Link]

  • PubChem. 1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine. [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2025). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. [Link]

Sources

Crystal structure and X-ray diffraction data of 1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Crystallographic Profiling and Scaffold Comparison: 1-Methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide vs. Alternative Bioisosteres

Executive Summary & Mechanistic Rationale

In modern drug discovery, the selection of a heterocyclic core dictates the physicochemical properties, crystal packing, and target binding affinity of a drug candidate. The compound 1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide represents a highly versatile purine bioisostere. Fusing an imidazole ring with a pyridine moiety, the imidazo[4,5-c]pyridine scaffold is increasingly utilized to target protein kinases, viral polymerases, and central nervous system (CNS) receptors 1[1].

This guide objectively compares the structural and crystallographic performance of the [4,5-c] scaffold against its primary alternatives: the isomeric imidazo[4,5-b]pyridine and the carbon-analog benzimidazole . The fundamental difference between the [4,5-c] and [4,5-b] isomers lies in the position of the pyridine nitrogen. In the [4,5-c] system, the nitrogen is at the 5-position, significantly altering the electron density distribution and dipole moment compared to the [4,5-b] system (nitrogen at the 4-position) 2[2]. This subtle shift dictates crystal packing forces and frequently results in superior binding affinity in kinase hinge regions due to optimal hydrogen bond acceptor alignment3[3].

Comparative Scaffold Analysis

To understand why the 1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide scaffold is selected over its alternatives, we must evaluate the quantitative crystallographic and physicochemical data. The presence and position of the pyridine nitrogen drastically alter the Topological Polar Surface Area (TPSA) and the intermolecular interaction networks (e.g., π-π stacking and N-H···N hydrogen bonding) observed in the solid state4[4].

Table 1: Comparative Crystallographic & Physicochemical Parameters

Parameter1-Methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide1-Methyl-1H-imidazo[4,5-b]pyridine-2-carboxamide1-Methyl-1H-benzo[d]imidazole-2-carboxamide
Typical Crystal System Monoclinic (P2₁/c)Triclinic (P-1)Orthorhombic (Pbca)
H-Bond Acceptors 443
H-Bond Donors 222
Topological Polar Surface Area 75.1 Ų75.1 Ų62.2 Ų
Kinase Hinge Binding Affinity High (Optimal N5 alignment)Moderate (Steric clash at N4)Low (Lacks pyridine N)
Primary Intermolecular Contacts N-H···N, C-H···O, π-π stackingN-H···O, π-π stackingN-H···O, C-H···π

Note: Crystal systems are representative generalizations based on structurally similar derivatives in the Cambridge Structural Database (CSD) to provide an objective comparison framework.

Binding_Logic Root 1-Methyl-1H-imidazo[4,5-c] pyridine-2-carboxamide N5 Pyridine Nitrogen (N5) H-Bond Acceptor Root->N5 Amide C2-Carboxamide H-Bond Donor/Acceptor Root->Amide N1 N1-Methyl Group Hydrophobic Shielding Root->N1 Kinase Kinase Hinge Region Binding Interaction N5->Kinase Strong Affinity Amide->Kinase Anchor Point N1->Kinase Steric Fit

Structural logic of imidazo[4,5-c]pyridine binding in kinase hinge regions.

Experimental Methodology: Self-Validating SC-XRD Protocol

To definitively confirm the isomeric purity (distinguishing [4,5-c] from [4,5-b]) and map the hydrogen-bonding network of 1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide, Single-Crystal X-Ray Diffraction (SC-XRD) is required. The following protocol is designed as a self-validating system; the final crystallographic R-factor mathematically proves the assigned molecular structure without spectroscopic ambiguity.

Step 1: Solvent System Selection & Crystallization
  • Procedure: Dissolve 10 mg of the synthesized compound in a minimum volume of a polar aprotic solvent (e.g., DMF). Place the unsealed vial inside a larger sealed chamber containing a non-polar antisolvent (e.g., diethyl ether) to initiate vapor diffusion.

  • Causality: Imidazopyridines possess strong intermolecular hydrogen bonding capabilities via the carboxamide and pyridine nitrogen. Simple solvent evaporation often forces rapid nucleation, yielding twinned or microcrystalline powders. Vapor diffusion ensures a slow, controlled supersaturation gradient, promoting the growth of a single, defect-free macroscopic crystal suitable for diffraction.

Step 2: Crystal Harvesting and Cryoprotection
  • Procedure: Under a polarized light microscope, select a crystal with well-defined faces (approx. 0.2 × 0.2 × 0.1 mm). Coat the crystal in Paratone-N oil, mount it on a MiTeGen loop, and flash-cool to 150 K in a continuous nitrogen stream.

  • Causality: The Paratone-N oil acts as a cryoprotectant, displacing water and preventing ice formation which would cause background diffraction rings. Cooling the sample to 150 K minimizes the Debye-Waller factors (thermal vibrations of atoms in the lattice). This reduction in thermal motion is critical for accurately resolving the weak electron density of the light hydrogen atoms on the C2-carboxamide group[4].

Step 3: Data Collection & Phase Solution
  • Procedure: Acquire diffraction data using a diffractometer equipped with a Mo Kα X-ray source (λ = 0.71073 Å) and a CCD/CMOS detector. Solve the phase problem using dual-space methods (SHELXT) and refine the structure using full-matrix least-squares on F² (SHELXL).

  • Causality: Mo Kα radiation provides the high-resolution data (up to 0.8 Å or better) necessary for small-molecule structural determination, significantly minimizing X-ray absorption effects compared to Cu Kα radiation. The self-validating nature of this workflow is confirmed when the final R1 value drops below 5%, proving the exact position of the N1-methyl group and confirming the [4,5-c] architecture.

XRD_Workflow A Compound Synthesis & Purity Verification (>99%) B Crystallization via Vapor Diffusion A->B C Crystal Harvesting & Cryocooling (150 K) B->C D X-Ray Diffraction (Mo Kα, λ=0.71073 Å) C->D E Phase Solution (SHELXT / Direct Methods) D->E F Structure Refinement (SHELXL / Least Squares) E->F

Workflow for single-crystal X-ray diffraction of imidazo[4,5-c]pyridines.

References

  • [1] Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. MDPI Molecules. 1

  • [3] Small molecules - Soural group. Soural Group Research. 3

  • [2] Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC / MDPI Molecules. 2

  • [4] N-(6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)benzenesulfonamide. IUCrData / Acta Crystallographica. 4

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Hazard Banding & Risk Profile

Immediate Directive: In the absence of compound-specific toxicological data for 1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide , you must apply Occupational Exposure Banding (OEB) principles.

Based on Structure-Activity Relationship (SAR) analysis of the imidazo[4,5-c]pyridine core and the carboxamide functional group—common scaffolds in kinase inhibitors and bioactive pharmaceutical intermediates—this substance must be handled as a Category 3 Potent Compound until proven otherwise.

  • Default Hazard Band: OEB 3 (Estimated OEL: 10 – 100 µg/m³)

  • Primary Risks: Respiratory sensitization, acute toxicity (oral/inhalation), and severe eye irritation (fine electrostatic powder).

  • Critical Control: All open handling must occur within a certified Chemical Fume Hood (CFH) or Powder Containment Balance Enclosure.

Technical Justification (The "Why" Behind the Protocol)

As researchers, we do not follow safety rules blindly; we follow them because we understand the mechanism of hazard.

  • The Scaffold Risk: The imidazo[4,5-c]pyridine ring system is isosteric with purines (adenine/guanine). This allows these molecules to interact readily with biological enzymes (e.g., ATP-binding sites). Causality: Even if acute toxicity is low, the potential for specific biological modulation (chronic effect) is high.

  • The Physical Hazard: Carboxamide derivatives in this class often crystallize as low-density, fluffy needles. Causality: These solids accumulate high static charge. Standard weighing spatulas can cause "particle flight," rendering standard safety glasses insufficient due to the risk of airborne dust bypassing side shields.

  • Chemical Reactivity: The amide bond is stable but can hydrolyze under strong acidic/basic conditions. However, the pyridine nitrogen is basic and can form salts, increasing water solubility and skin absorption potential.

PPE Matrix: Task-Based Selection

Do not use a "one size fits all" approach. Select PPE based on the energy and exposure potential of your specific task.

Task CategoryEnergy LevelRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
1.[1] Weighing / Solid Transfer Low (Static risk)P100 / N100 (if outside hood) Primary: Fume HoodDouble Nitrile (Outer: 5 mil, Inner: 4 mil)Chemical Splash Goggles (Unvented)Lab Coat (Tyvek wrist cuffs preferred)
2. Synthesis / Reaction Setup High (Thermal/Splash)Fume Hood Sash at working heightLaminate / Barrier (e.g., Silver Shield) if using DCM/THFSafety Glasses with Side Shields + Face ShieldFlame Resistant (FR) Lab Coat
3. Quenching / Work-up High (Exothermic)Fume Hood (Mandatory)Double Nitrile (change immediately upon splash)Chemical Splash Goggles + Face ShieldFR Lab Coat + Chemical Apron
4. Spill Cleanup (< 5g) ModerateFull Facepiece Respirator (P100 cartridges)Thick Nitrile (>8 mil) or Butyl RubberIntegrated into Full Face RespiratorTyvek Coverall (Type 5/6) + Shoe Covers

Operational Workflow & Decision Logic

The following diagram illustrates the critical decision nodes for handling this compound safely.

SafetyWorkflow Start Start: Handling 1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide FormCheck Is the compound in Solid/Powder form? Start->FormCheck StaticCheck Check Static Charge. Use Ionizing Fan? FormCheck->StaticCheck Yes (Solid) SolventCheck Solvent Selection: Is it DCM, Chloroform, or THF? FormCheck->SolventCheck No (Solution) Weighing Weighing Protocol: 1. Balance in Vented Enclosure 2. Anti-static gun usage 3. Double Nitrile Gloves StaticCheck->Weighing Decon Decontamination: 1. Wipe with 10% Bleach (Oxidation) 2. Wipe with Water 3. Wipe with Ethanol Weighing->Decon GloveChange MANDATORY: Use Laminate/Barrier Gloves (Nitrile degrades < 5 mins) SolventCheck->GloveChange Yes (Permeable Solvents) StdHandling Standard Handling: Double Nitrile Gloves Fume Hood Sash < 18 inches SolventCheck->StdHandling No (Methanol/Water/EtOAc) GloveChange->Decon StdHandling->Decon Disposal Disposal: Solid Waste -> Incineration Stream Liquid Waste -> High BTU Stream Decon->Disposal

Figure 1: Decision logic for PPE selection and handling based on physical state and solvent carrier.[1]

Detailed Operational Protocols

A. The "Static-Free" Weighing Protocol

Why: Imidazopyridine carboxamides are notorious for being "fly-away" solids.

  • Preparation: Place an ionizing fan or anti-static gun inside the balance enclosure. Turn it on 1 minute prior to opening the vial.

  • PPE Check: Verify double-gloving. Tape the outer glove to the lab coat cuff if not using Tyvek wrist guards to prevent wrist exposure.

  • Transfer: Do not pour. Use a micro-spatula. If the powder "jumps" away from the spatula, pause and re-ionize the area.

  • Closing: Wipe the exterior of the source vial with a Kimwipe dampened in Methanol before returning it to storage.

B. Solution Transfer & Synthesis

Why: The risk shifts from inhalation (dust) to skin absorption (carrier solvent effect).

  • Glove Permeation: If dissolving in Dichloromethane (DCM) or DMF , standard nitrile gloves offer <5 minutes of protection. You must wear Silver Shield (Laminate) gloves under outer nitrile gloves for dexterity.

  • Syringe Safety: Use Luer-Lock syringes only. Friction-fit needles can detach under pressure, aerosolizing the solution.

C. Decontamination & Disposal

Why: Amides are chemically stable. Simple water washing is insufficient.

  • Primary Decon: Apply 10% Sodium Hypochlorite (Bleach) solution to the contaminated surface. Allow 5 minutes contact time. Mechanism: This helps oxidize the organic framework and break down the amide bond.

  • Removal: Wipe with absorbent pads.

  • Rinse: Wipe with water (to remove bleach salts), then 70% Ethanol (to remove organic residues).

  • Waste Stream: All solid waste (gloves, wipes, vials) must go to High-Temperature Incineration . Do not use general trash.

Emergency Response (Self-Validating System)

  • Eye Contact:

    • Immediate Action: Flush for 15 minutes.

    • Validation: If pain persists after 15 minutes, the fine particulates may be trapped under the eyelid. Do not rub. Seek medical attention immediately.

  • Skin Contact:

    • Immediate Action: Wash with soap and water.[1][2][3][4][5][6] Do not use Ethanol (this enhances skin absorption).

    • Validation: Check for "whitening" of the skin or redness. If observed, the compound has penetrated the dermis.

References

  • Occupational Safety and Health Administration (OSHA). Hazard Classification Guidance for Manufacturers, Importers, and Employers. United States Department of Labor. [Link]

  • National Institutes of Health (NIH). PubChem Compound Summary: Imidazo[4,5-c]pyridine derivatives. (General structural class toxicity data). [Link]

  • SafeWork Australia. Guidance on the Interpretation of Workplace Exposure Standards for Airborne Contaminants. (Methodology for OEL estimation of NCEs). [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. (Band 3 Handling Protocols). [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.